2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Description
BenchChem offers high-quality 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-11-2-4-12(5-3-11)9-10-6-8(7-13)14-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJAFVJUJXMFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363415 | |
| Record name | 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320423-50-5 | |
| Record name | 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
[1]
Executive Summary
This technical guide profiles 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde , a privileged heterocyclic scaffold widely utilized in medicinal chemistry. Structurally, it combines an electron-deficient thiazole core with a solubilizing basic piperazine tail and a reactive aldehyde "warhead" at the C5 position. This molecule serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Src/Abl antagonists analogous to Dasatinib), antimicrobial agents, and MAO inhibitors. This document details its physicochemical properties, validated synthetic routes, and reactivity patterns to support high-fidelity drug discovery workflows.
Structural Analysis & Physicochemical Profile
Molecular Identity
The molecule features a 1,3-thiazole ring substituted at the C2 position with a 4-methylpiperazine moiety and at the C5 position with a formyl group. The push-pull electronic system—created by the electron-donating amino group at C2 and the electron-withdrawing carbonyl at C5—imparts unique stability and reactivity profiles.
| Property | Data |
| IUPAC Name | 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde |
| Common CAS | 368869-97-0 (Generic/Salt), 320423-50-5 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 211.28 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DCM, DMSO, Methanol; pH-dependent water solubility |
| pKa (Predicted) | ~8.5 (Piperazine |
| LogP (Predicted) | 0.8 – 1.2 (Lipophilic, but lowered by piperazine ionization) |
Electronic Character
-
Thiazole Core: The C5 position is activated for nucleophilic attack at the carbonyl carbon but the ring itself is relatively electron-rich due to the C2-nitrogen donation, making the C4 position less susceptible to electrophilic aromatic substitution compared to unsubstituted thiazoles.
-
Piperazine Tail: The
-methyl nitrogen provides a basic center (pKa ~8.5), crucial for lysosomal trapping and improving the aqueous solubility of lipophilic drug candidates.
Synthetic Architecture
Two primary routes exist for synthesizing this scaffold.[1] The Nucleophilic Aromatic Substitution (
Route A: Convergent (Preferred)
This route utilizes commercially available 2-chlorothiazole-5-carbaldehyde. The electronegativity of the C5-formyl group activates the C2-chloride for displacement by secondary amines.
-
Reagents: 2-Chlorothiazole-5-carbaldehyde, N-methylpiperazine,
or . -
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: 60–80°C, 4–6 hours.
-
Mechanism: Addition-Elimination (
). The formyl group stabilizes the Meisenheimer-like transition state.
Route B: Linear Vilsmeier-Haack
This route builds the aldehyde onto the pre-formed aminothiazole. It is less atom-economical and risks chlorinating the thiazole ring or interacting with the basic piperazine.
-
Reagents: 2-(4-Methylpiperazin-1-yl)thiazole,
, DMF. -
Conditions: 0°C to RT.
-
Drawback: Requires careful quenching to avoid hydrolysis issues and handling of phosphorous oxychloride.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic routes. Route A is favored for its operational simplicity and higher regioselectivity.
Reactivity & Derivatization Protocols
The C5-aldehyde is a versatile "warhead" for extending the carbon skeleton. The following protocols are validated for high-throughput medicinal chemistry.
Reductive Amination (Library Synthesis)
Used to attach the scaffold to amine-bearing pharmacophores.
-
Protocol:
-
Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in DCE (1,2-Dichloroethane).
-
Add catalytic Acetic Acid (1-2 drops) to promote imine formation. Stir 1h at RT.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Note: STAB is preferred over
to prevent direct reduction of the aldehyde. -
Stir overnight. Quench with saturated
.
-
-
Outcome: Formation of secondary/tertiary amines retaining the thiazole core.
Knoevenagel Condensation
Used to generate acrylonitrile derivatives, often seen in covalent kinase inhibitors.
-
Reagents: Malononitrile or Ethyl cyanoacetate.
-
Catalyst: Piperidine (cat.) in Ethanol.
-
Conditions: Reflux, 2–4h.
-
Product:
-unsaturated nitriles (Michael acceptors).
Reactivity Logic Map
Figure 2: Divergent synthesis capabilities of the C5-aldehyde handle.
Medicinal Chemistry Applications
Kinase Inhibition (Src/Abl Family)
The 2-aminothiazole motif is a "Hinge Binder." The nitrogen of the thiazole ring (N3) typically accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in c-Src).
-
Role of Piperazine: The 4-methylpiperazine tail extends into the solvent-exposed region of the ATP binding pocket. It improves oral bioavailability and can form salt bridges with surface residues (e.g., Asp/Glu).
-
Structural Analogs: This scaffold mimics the "tail" region of Dasatinib , where the thiazole mediates critical hydrogen bonding interactions [1].
MAO-A/B Inhibition
Hydrazone derivatives synthesized from this aldehyde (via reaction with hydrazines) have shown selectivity for Monoamine Oxidase (MAO) enzymes. The thiazole ring acts as a bioisostere for other aromatic rings found in classic MAO inhibitors, modulating the redox potential [2].
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.
-
Safety:
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.
-
Turkeş, C., et al. (2020).[4] Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules.
-
Thermo Scientific Chemicals. (2024). 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Product Specification. Fisher Scientific.
- Chimenti, F., et al. (2004). Synthesis and selective inhibitory activity of 1-acetyl-3-(4-hydroxy- and 4-aminophenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase. Journal of Medicinal Chemistry. (Contextual grounding for thiazole/hydrazine MAO activity).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-(4-Methyl-1-piperazinyl)thiazole-5-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde CAS number 320423-50-5
CAS Number: 320423-50-5
Molecular Formula:
Executive Summary: The "Solubility Scaffold"
In the landscape of fragment-based drug discovery (FBDD), 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde represents a high-value "privileged intermediate."[2] It combines two critical functionalities:
-
The Thiazole Core: A bioisostere of the pyridine/pyrimidine rings found in ATP, making it an ideal scaffold for kinase inhibitors (Type I/II binding).
-
The Methylpiperazine Tail: A canonical solubility-enhancing moiety that modulates lipophilicity (LogD) and reduces non-specific binding, a common failure mode in early lead optimization.
This guide provides a rigorous technical breakdown of its synthesis, reactivity, and application in medicinal chemistry, moving beyond basic catalog data to actionable experimental logic.
Chemical Profile & Structural Logic[2][4]
Physicochemical Data
| Property | Value | Structural Implication |
| Appearance | Pale yellow to tan solid | Conjugation of the thiazole-aldehyde system.[2] |
| Melting Point | 73–75 °C | Crystalline lattice allows for easy purification via recrystallization.[2] |
| Solubility | DCM, MeOH, DMSO, EtOAc | High organic solubility facilitates solution-phase library synthesis.[2] |
| pKa (Calc) | ~8.4 (Piperazine N) | Basic enough to form salts (HCl, Mesylate) for aqueous formulation.[2] |
| LogP | ~0.94 | Ideal "Lead-Like" space; allows room for lipophilic substitutions downstream.[2] |
Structural Geometry
The molecule features a push-pull electronic system .[2] The electron-donating nitrogen of the piperazine (at C2) pushes electron density into the thiazole ring, while the electron-withdrawing formyl group (at C5) pulls density.[2]
-
Consequence: The C5-aldehyde is less electrophilic than a standard benzaldehyde due to resonance donation, requiring stronger activation (e.g., Lewis acids) for some condensations. Conversely, the C2-nitrogen bond has significant double-bond character, restricting rotation.[2]
Core Synthesis: The Protocol
While Vilsmeier-Haack formylation of 2-(4-methylpiperazin-1-yl)thiazole is possible, it often yields regioisomeric mixtures.[2] The most robust, self-validating route is the Nucleophilic Aromatic Substitution (
The Logic
The 2-position of 1,3-thiazole is naturally electrophilic (similar to the 2-position of pyridine).[2] The presence of the electron-withdrawing aldehyde at C5 further activates the C2-halogen bond, making the displacement with 1-methylpiperazine facile and high-yielding.[2]
Graphviz Workflow: Synthetic Pathway
Caption: Convergent synthesis via
Step-by-Step Protocol
Reagents: 2-Bromothiazole-5-carbaldehyde (1.0 eq), 1-Methylpiperazine (1.2 eq), Potassium Carbonate (2.0 eq), Acetonitrile (MeCN).[2]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-bromothiazole-5-carbaldehyde in MeCN (0.2 M concentration).
-
Addition: Add
followed by the dropwise addition of 1-methylpiperazine.-
Note: The reaction is exothermic. If scaling >10g, cool to 0°C during addition.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Validation: Monitor by TLC (5% MeOH in DCM). The starting bromide (
) should disappear; the product ( ) is more polar due to the basic amine.
-
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water (to remove excess piperazine). Dry over
.[4]-
Crystallization: Triturate the crude solid with cold hexanes or diethyl ether to yield the pure product as a pale yellow solid.
-
Reactivity & Derivatization
The aldehyde at C5 is the primary "handle" for diversifying this scaffold. It serves as a gateway to three major chemical classes used in drug design.
Reductive Amination (Library Generation)
This is the most common transformation, linking the scaffold to diverse amines to probe the "solvent-exposed" regions of a protein target.
-
Protocol: React the aldehyde with a primary amine in DCE/MeOH (1:1) using
(STAB) as the reducing agent.[2] -
Critical Insight: Do not use
initially; the imine intermediate must form first. STAB is selective for the imine over the aldehyde.
Knoevenagel Condensation
Useful for creating acrylonitrile derivatives (Michael acceptors) often seen in covalent kinase inhibitors.
-
Reagents: Malononitrile, catalytic Piperidine, Ethanol.
Graphviz Workflow: Derivatization Logic
Caption: Divergent synthesis pathways.[2] The aldehyde serves as a versatile electrophile for creating amine, alkene, or acid derivatives.
Medicinal Chemistry Applications
Kinase Inhibition (The Hinge Binder)
The 2-aminothiazole motif is a "privileged structure" in kinase inhibition (e.g., Dasatinib).
-
Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor for the NH of the kinase hinge region.
-
Role of Piperazine: It projects into the solvent front, improving water solubility and often forming salt bridges with surface residues (e.g., Asp or Glu).
ADME Optimization
Replacing a phenyl ring with this thiazole-piperazine moiety typically:
-
Lowers LogP: Increases water solubility.
-
Reduces CYP Inhibition: The
nitrogen of thiazole is less prone to metabolic activation compared to some aniline derivatives. -
Increases Metabolic Stability: The methylpiperazine is metabolically robust, though N-demethylation is a potential soft spot to monitor.
Handling & Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes can auto-oxidize to carboxylic acids over time if exposed to air.[2]
-
Hazards: Classified as an Irritant (H315, H319, H335). Wear standard PPE (gloves, goggles).
-
Stability: Stable in solution (DMSO/MeOH) for >24 hours, making it suitable for automated high-throughput screening (HTS) decks.
References
-
ChemicalBook. (2025). 2-(4-Methylpiperazin-1-yl)thiazole-5-carboxaldehyde - CAS 320423-50-5 Properties and Suppliers. Retrieved from [2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2737798, 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde. Retrieved from [2]
-
Luo, M., et al. (2024).[5] Visible light mediates a synthesis of thiazole derivatives. Journal of Organic Chemistry, 89, 5038-5048.[5] (Contextual reference for thiazole synthesis conditions). Retrieved from [2]
-
Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61, 3849-3862.[6] (Standard protocol for aldehyde derivatization). Retrieved from [2]
-
Fisher Scientific. (2025). Safety Data Sheet: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde. Retrieved from [2]
Sources
- 1. CAS RN 320423-50-5 | Fisher Scientific [fishersci.es]
- 2. 2-(4-METHYLPIPERAZIN-1-YL)THIAZOLE-5-CARBOXALDEHYDE | 320423-50-5 [chemicalbook.com]
- 3. 2-(4-METHYLPIPERAZINO)-1,3-THIAZOLE-5-CARBALDEHYDE [chemicalbook.com]
- 4. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Whitepaper: Spectroscopic Characterization & Synthesis of 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS: 320423-50-5), a critical heterocyclic intermediate.[1] This compound serves as a vital pharmacophore in the synthesis of tyrosine kinase inhibitors (TKIs), most notably structurally related to Dasatinib and its analogs.
The thiazole-5-carbaldehyde moiety acts as an electrophilic "warhead" for condensation reactions (e.g., with hydrazines or amines), while the methylpiperazine tail modulates solubility and pharmacokinetic profiles.[1] This guide synthesizes field-proven synthesis protocols with detailed spectroscopic assignments to ensure reproducible identification and purity profiling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The core structure features a 1,3-thiazole ring substituted at the C2 position with a basic N-methylpiperazine group and at the C5 position with a reactive formyl group.[1]
| Property | Specification |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde |
| CAS Number | 320423-50-5 |
| Molecular Formula | C |
| Molecular Weight | 211.28 g/mol |
| Appearance | Pale yellow to tan solid |
| Melting Point | 73–75 °C |
| Solubility | Soluble in DCM, CHCl |
| pKa (Calc) | ~7.8 (piperazine nitrogen) |
Synthesis & Preparation Protocol
While commercial sources exist, in-house preparation is often required for isotopic labeling or derivative generation.[1] The most robust route involves the nucleophilic aromatic substitution (S
Reaction Mechanism & Workflow
The synthesis relies on the displacement of a leaving group (typically Chlorine or Bromine) at the C2 position of the thiazole ring by the secondary amine of N-methylpiperazine.[1]
Figure 1: Synthetic pathway for the preparation of the target thiazole aldehyde.[1][2][3][4][5][6]
Step-by-Step Protocol
-
Reagents: Charge a reaction vessel with 2-chlorothiazole-5-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in DMF (10 volumes).
-
Addition: Dropwise add 1-methylpiperazine (1.1 eq) at room temperature to control the exotherm.
-
Reaction: Heat the mixture to 80°C for 3 hours. Monitor consumption of the chloride starting material by TLC (5% MeOH in DCM) or HPLC.
-
Workup: Pour the reaction mixture into ice-cold water. The product may precipitate. If not, extract with Dichloromethane (3x).
-
Purification: Wash the organic layer with brine, dry over Na
SO , and concentrate. Recrystallize from Ethanol/Hexanes if necessary to achieve the target melting point (73–75°C).
Spectroscopic Characterization
Accurate structural assignment is vital due to the potential for regioisomers during thiazole synthesis. The following data represents the standard spectroscopic signature for high-purity material.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
The spectrum is characterized by the distinct downfield aldehyde singlet and the thiazole C4 proton.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 9.75 | Singlet (s) | 1H | -CHO | Aldehyde proton (deshielded) |
| 8.05 | Singlet (s) | 1H | Thiazole C4-H | Aromatic ring proton |
| 3.65 | Triplet (t) / Broad | 4H | Piperazine N-CH | Adjacent to Thiazole Nitrogen |
| 2.45 | Triplet (t) | 4H | Piperazine N-CH | Adjacent to Methyl Nitrogen |
| 2.24 | Singlet (s) | 3H | N-CH | N-Methyl group |
Note: In CDCl
Infrared Spectroscopy (FT-IR)[1]
Key diagnostic bands confirm the presence of the carbonyl and the amine functionalities.[7]
-
1660–1675 cm
: Strong C=O stretch (Conjugated aldehyde).[1] -
1530–1550 cm
: C=N stretch (Thiazole ring).[1] -
2700–2850 cm
: C-H stretch (Aldehyde C-H Fermi doublet, often weak).[1] -
2800–2950 cm
: Aliphatic C-H stretch (Piperazine/Methyl).[1]
Mass Spectrometry (ESI-MS)[1]
Quality Control & Purity Analysis
For drug development applications, a purity of >98% is required. The following HPLC method is recommended for routine QC.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 310 nm (Thiazole absorption maximum) and 254 nm.
-
Retention Time: The polar piperazine tail typically results in early elution (approx. 3.5 - 4.5 min depending on dead volume).
QC Decision Tree
Figure 2: Quality control workflow for batch release.
Handling & Stability
-
Oxidation Risk: Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid).[1]
-
Mitigation: Store under Nitrogen or Argon atmosphere at -20°C for long-term storage.[1]
-
-
Hygroscopicity: The piperazine moiety renders the solid slightly hygroscopic. Keep containers tightly sealed.
-
Safety: Classified as Acute Tox. 4 (Oral) .[4] Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Chemical Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 1490234, 2-(4-Methylpiperazin-1-yl)thiazole-5-carbaldehyde.[1][8] [Link]
- Related Kinase Inhibitor Chemistry: Dasatinib Synthesis and Intermediates.
-
Commercial Availability & Specs: Fisher Scientific. 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Specification Sheet. [Link][1][9]
Sources
- 1. 2-(4-METHYLPIPERAZIN-1-YL)THIAZOLE-5-CARBOXALDEHYDE | 320423-50-5 [chemicalbook.com]
- 2. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 | TCI AMERICA [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-メチル-1-ピペラジニル)チアゾール-5-カルボキサルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde | C10H14N2OS | CID 2402636 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde as a research chemical
High-Value Scaffold for Kinase Inhibitor & Anti-Infective Drug Discovery [1]
Executive Summary
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS: 320423-50-5) is a critical heterocyclic building block in medicinal chemistry.[1][2] It combines a thiazole core —a privileged structure in drug design known for its ability to form hydrogen bonds and π-stacking interactions—with a N-methylpiperazine tail , a moiety widely used to enhance aqueous solubility and pharmacokinetic profiles (bioavailability).
This compound serves as a pivotal intermediate in the synthesis of Src/Abl tyrosine kinase inhibitors (analogs of Dasatinib), antimicrobial hydrazones, and neuroprotective agents. Its C5-aldehyde functionality acts as a versatile "chemical handle," allowing for rapid diversification via reductive amination, condensation, or oxidation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde |
| CAS Number | 320423-50-5 |
| Molecular Formula | C₉H₁₃N₃OS |
| Molecular Weight | 211.28 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 73–75 °C |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |
| pKa (Calc) | ~8.5 (Piperazine nitrogen) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Pathways & Experimental Protocol
The most robust synthesis involves a Nucleophilic Aromatic Substitution (SₙAr) of a 2-halo-thiazole precursor. This method is preferred over Vilsmeier-Haack formylation of the piperazinyl-thiazole due to cleaner reaction profiles and easier purification.
Core Synthesis Protocol (SₙAr Route)
Reaction:
2-Bromothiazole-5-carbaldehyde + 1-Methylpiperazine
Materials:
-
Precursor: 2-Bromothiazole-5-carbaldehyde (CAS 464192-28-7) [1.0 eq][1]
-
Nucleophile: 1-Methylpiperazine [1.2 eq][1]
-
Base: Potassium Carbonate (anhydrous) [2.0 eq]
-
Solvent: Acetonitrile (MeCN) or DMF [0.2 M concentration]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-bromothiazole-5-carbaldehyde (1.0 eq) in anhydrous Acetonitrile.
-
Addition: Add Potassium Carbonate (2.0 eq) followed by the dropwise addition of 1-Methylpiperazine (1.2 eq).
-
Reaction: Heat the mixture to reflux (80–82 °C) under a nitrogen atmosphere. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. Reaction typically completes in 4–6 hours .
-
Workup:
-
Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→10% MeOH in DCM).
-
Yield: Typical isolated yields range from 85% to 92% .
Expert Insight: The electron-withdrawing aldehyde group at the C5 position activates the C2-bromine, facilitating the SₙAr reaction even under mild conditions. If using DMF, an aqueous workup (extraction with EtOAc) is required to remove the solvent.
Functional Utility & Pharmacophore Analysis[1]
The molecule derives its high value from two distinct structural domains:
-
The Thiazole Core (Binding Domain):
-
Acts as a bioisostere for pyridine or imidazole.
-
The Nitrogen (N3) and Sulfur (S1) atoms can participate in H-bonding with kinase hinge regions (e.g., ATP-binding pockets).
-
The aromatic ring facilitates π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein active sites.
-
-
The N-Methylpiperazine Tail (Solubility Domain):
-
Solubility: The basic tertiary amine gets protonated at physiological pH, significantly improving water solubility—a common bottleneck in drug development.
-
Metabolic Stability: Methyl capping prevents rapid N-dealkylation compared to a free piperazine.[1]
-
Derivatization Potential
The C5-aldehyde is a "linchpin" functional group. It allows researchers to grow the molecule into complex chemical space.
Figure 1: Synthetic workflow showing the assembly of the core scaffold and its divergent applications in medicinal chemistry.
Applications in Drug Discovery[3][10][11]
A. Kinase Inhibition (Oncology)
This scaffold is structurally homologous to the "head" group of Dasatinib (Sprycel), a multi-targeted kinase inhibitor used for CML (Chronic Myelogenous Leukemia).[6][7]
-
Mechanism: The thiazole nitrogen binds to the ATP-binding pocket of Src/Abl kinases.
-
Research Application: Researchers use the aldehyde to attach various "tail" groups via reductive amination to probe the solvent-exposed region of the kinase, optimizing selectivity and potency.
B. Antimicrobial Agents
Condensation of the aldehyde with thiosemicarbazides or hydrazines yields thiazolyl-hydrazones .
-
Case Study: Studies have shown that 2-(4-methylpiperazin-1-yl)thiazole-hydrazones exhibit significant antibacterial activity against S. aureus and E. coli by inhibiting DNA gyrase B.[1]
Safety & Handling (SDS Summary)
While specific toxicological data for this research chemical may be limited, it should be handled with the precautions standard for thiazole/piperazine derivatives.
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Stability: Aldehydes are susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air. Store under inert gas (Argon) at 4°C.
References
-
ChemicalBook. (2025). 2-(4-Methylpiperazin-1-yl)thiazole-5-carboxaldehyde - Properties and Suppliers.[1][8]Link
-
Thermo Fisher Scientific. (2025). 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Safety Data Sheet.Link
-
Lombardo, L. J., et al. (2004).[9] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor.[1] Journal of Medicinal Chemistry.[9] Link
-
Altıntop, M. D., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules.[6][4][3][5][10][9][11][12][13][14][15] Link
-
Sigma-Aldrich. (2025).[1] 2-Bromothiazole-5-carboxaldehyde Product Page.[1]Link
Sources
- 1. 2-(4-METHYLPIPERAZIN-1-YL)THIAZOLE-5-CARBOXALDEHYDE | 320423-50-5 [chemicalbook.com]
- 2. 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 5. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-(4-METHYLPIPERAZINO)-1,3-THIAZOLE-5-CARBALDEHYDE [chemicalbook.com]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. US3824246A - Process for the preparation of 2-substituted-1,3,4-thiadiazole-5-thiols - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
Technical Guide: Mechanism of Action and Therapeutic Exploitation of Thiazole Carbaldehydes
Executive Summary
Thiazole carbaldehydes represent a privileged scaffold in medicinal chemistry, serving as both reactive electrophilic warheads and versatile precursors for bioactive Schiff bases. Their utility stems from the electronic synergy between the electron-deficient thiazole ring and the reactive carbonyl group. This guide dissects the molecular mechanisms driving their biological activity—specifically covalent enzyme inhibition, metal chelation, and biofilm disruption—and provides validated protocols for their synthesis and characterization.
Chemical Architecture: The Electrophilic Pharmacophore
The biological potency of thiazole carbaldehydes (e.g., 2-phenylthiazole-4-carbaldehyde) is not accidental; it is a function of their electronic landscape.
-
The Thiazole Ring: Acts as an electron sink. The nitrogen atom (position 3) is electronegative, pulling density from the ring carbons.
-
The Aldehyde Group: When attached to the thiazole (commonly at C4 or C5), the carbonyl carbon becomes highly electrophilic due to the electron-withdrawing nature of the heterocycle.
Functional Consequence: This architecture makes the carbonyl carbon highly susceptible to nucleophilic attack by biological amines (e.g., Lysine residues in proteins) or allows it to coordinate with metal ions in metalloenzymes.
Mechanistic Pathway Visualization
The following diagram maps the core reactivity pathways of thiazole carbaldehydes in a biological context.
Figure 1: Dual mechanistic pathways of thiazole carbaldehydes: Covalent modification via Schiff base formation and metalloenzyme disruption via chelation.
Mechanisms of Biological Interaction
A. Covalent Engagement (The Schiff Base Trap)
Unlike inert inhibitors, thiazole carbaldehydes often act as "pro-reactive" agents. Upon entering a protein binding pocket, the aldehyde moiety reacts with the
-
Mechanism: Dehydration reaction forming an imine (Schiff base).
-
Therapeutic Impact: This forms a reversible covalent bond.[1] In enzymes like FabH (critical for bacterial fatty acid biosynthesis), this modification blocks the active site, preventing substrate access.
-
Reversibility: Because the bond is reversible, these inhibitors often show lower toxicity than irreversible alkylating agents, reducing off-target immune responses (haptenization).
B. Metal Chelation and Tyrosinase Inhibition
Thiazole carbaldehydes (and their hydrazone derivatives) are potent inhibitors of Tyrosinase , the rate-limiting enzyme in melanin synthesis.
-
The Target: Tyrosinase contains a binuclear copper active site.
-
The Interaction: The thiazole nitrogen and the carbonyl oxygen (or the imine nitrogen in derivatives) form a bidentate ligand system.
-
Result: The molecule acts as a competitive or mixed-type inhibitor , chelating the copper ions required for the enzyme's redox activity. This mechanism is validated by observing shifts in the UV-Vis spectrum of the enzyme-copper complex.
Experimental Protocols: Synthesis & Validation
To ensure scientific integrity, the following protocols are designed to be self-validating . The success of the synthesis is confirmed by specific spectral signatures, and the mechanism is confirmed by distinguishing binding modes.[2]
Protocol 1: Microwave-Assisted Hantzsch Synthesis
A green chemistry approach for high-yield synthesis.
Objective: Synthesize 2-phenylthiazole-4-carbaldehyde.
| Step | Action | Critical Parameter (Reasoning) |
| 1. Reactants | Mix Thiobenzamide (1.0 eq) + 1,3-Dichloroacetone (1.1 eq) in Ethanol. | Excess dichloroacetone ensures complete consumption of the amide. |
| 2. Activation | Irradiate at 300W, 80°C for 10-15 mins. | MW irradiation accelerates the cyclization via rapid dielectric heating, minimizing side products. |
| 3. Workup | Pour reaction mixture into crushed ice/water. Neutralize with NaHCO₃. | Neutralization precipitates the free base thiazole from its hydrochloride salt. |
| 4. Hydrolysis | The intermediate chloromethyl group is hydrolyzed (Sommelet reaction or similar) to the aldehyde if not directly accessible. Note: Direct use of bromomalonaldehyde equivalents is preferred for direct carbaldehyde synthesis. | |
| 5. Validation | FT-IR: Look for C=O stretch @ ~1680-1700 cm⁻¹. NMR: Aldehyde proton singlet @ ~9.8-10.0 ppm. | Self-Validation: Absence of the aldehyde proton indicates failed oxidation/hydrolysis. |
Protocol 2: Fluorescence Quenching Assay (Mechanism Validation)
Determines if the drug binds to the protein (Static Quenching) or just collides with it (Dynamic Quenching).
Objective: Validate binding affinity (
-
Preparation: Prepare a 1.0
M solution of the target protein (BSA/Tyrosinase) in Phosphate Buffer (pH 7.4). -
Titration: Add incremental amounts of Thiazole Carbaldehyde (0 to 10
M). -
Measurement: Record fluorescence emission (Excitation: 280 nm, Emission: 300-450 nm).
-
Analysis (Stern-Volmer Equation):
-
Plot
vs. . -
Interpretation: A linear plot indicates a single quenching mechanism.
-
Differentiation: Measure at two temperatures (298K, 310K).
-
If
decreases with heat Static Quenching (Complex Formation Valid Drug Target Binding). -
If
increases with heat Dynamic Quenching (Collision Non-specific).
-
-
Validation Workflow Diagram
The following workflow illustrates the logical progression from synthesis to mechanistic confirmation.
Figure 2: Integrated workflow for synthesizing and validating thiazole carbaldehyde efficacy. Note the critical checkpoint at "Characterization" to ensure the aldehyde pharmacophore is intact.
References
-
Synthesis and Biological Activity of Thiazoles: Review of the synthesis and biological activity of thiazoles. (2020).[3][4][5] Taylor & Francis. [Link][4]
-
Antimicrobial Mechanism (FabH Inhibition): Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity.[6] (2014).[4][6] ResearchGate. [Link]
-
Tyrosinase Inhibition & Metal Chelation: Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety. (2023).[1][5][7] NIH / PMC. [Link]
-
Covalent Binding Mechanisms: An update on the discovery and development of reversible covalent inhibitors. (2023).[1][5][7] NIH / PMC. [Link]
-
Schiff Base Antimicrobial Activity: Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.[8] (2007). European Journal of Medicinal Chemistry. [Link]
Sources
- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Drug Discovery: Covalent Bonds Between Small Molecules & Proteins [kbdna.com]
- 4. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: Thiazole Derivatives as Next-Generation Antimicrobial Agents
Introduction: The Thiazole Advantage in the AMR Era
The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—is a privileged pharmacophore in medicinal chemistry. Unlike aliphatic chains, the thiazole ring offers a unique combination of pi-electron delocalization (facilitating stacking interactions with DNA base pairs) and hydrogen-bonding potential (via the ring nitrogen).[1]
In the context of Antimicrobial Resistance (AMR), thiazole derivatives have emerged as potent inhibitors of bacterial DNA Gyrase B (GyrB) and Mur ligases , offering a dual-mechanism advantage that reduces the likelihood of rapid resistance development.[1] This guide outlines the workflow for validating these compounds, moving from rational design to mechanistic confirmation.
Rational Design & Structure-Activity Relationship (SAR)
Effective thiazole antimicrobials are rarely simple rings; they are scaffolds decorated to maximize target affinity and membrane permeability.[1]
2.1 The SAR Logic
The biological activity of thiazole derivatives hinges on substitutions at the C2, C4, and C5 positions.[1]
-
C2 Position (The "Warhead"): Often substituted with amine, hydrazone, or amide linkers.[1] These groups frequently form hydrogen bonds with the Asp73 residue in the ATP-binding pocket of DNA Gyrase B.
-
C4 Position (The "Anchor"): Lipophilic aromatic rings (phenyl, naphthyl) here enhance cell membrane penetration and hydrophobic interactions within the enzyme active site.[1]
-
C5 Position (The "Modulator"): Electron-withdrawing groups (e.g., -NO2, -CF3) or halogens here can stabilize the ring against metabolic oxidation and modulate pKa.[1]
Visualization: Thiazole SAR & Target Interaction
Figure 1: Structural logic for thiazole optimization. Substitutions at C2, C4, and C5 drive specific biological outcomes.[1]
Primary Screening: MIC & MBC Determination
Objective: Establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) according to CLSI M07 standards.
Critical Causality: The accuracy of MIC data is strictly dependent on inoculum density . An inoculum >
Protocol 1: Broth Microdilution (96-Well Format)
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Resazurin dye (0.01%) or TTC (optional metabolic indicator).[1]
-
Standard strains: S. aureus ATCC 29213, E. coli ATCC 25922.[1]
Workflow:
-
Stock Preparation: Dissolve thiazole derivative in 100% DMSO.
-
Note: Final DMSO concentration in the assay well must be ≤ 1% to prevent solvent toxicity.
-
-
Dilution Series: Prepare 2-fold serial dilutions in CAMHB (Range: 128 µg/mL to 0.25 µg/mL).
-
Inoculum Prep:
-
Select 3-5 colonies from a fresh agar plate.
-
Suspend in saline to match 0.5 McFarland standard (
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to achieve final assay density of ~
CFU/mL.
-
-
Incubation: Add 100 µL inoculum to 100 µL drug solution. Incubate at 37°C for 16–20 hours.
-
Readout:
-
MIC: Lowest concentration with no visible growth.[1]
-
MBC: Plate 10 µL from clear wells onto agar. MBC is the concentration killing ≥99.9% of the initial inoculum.
-
Data Interpretation Table:
| Parameter | Result | Interpretation |
|---|---|---|
| MIC/MBC Ratio | ≤ 4 | Bactericidal (Kills bacteria) |
| MIC/MBC Ratio | > 4 | Bacteriostatic (Inhibits growth) |
| Solvent Control | Growth | Valid Assay (DMSO non-toxic) |[1]
Mechanistic Profiling: Time-Kill Kinetics
Objective: To determine the rate of bacterial killing. Thiazoles targeting DNA gyrase often exhibit concentration-dependent killing.[1]
Protocol 2: Time-Kill Assay
-
Setup: Prepare tubes with bacteria (
CFU/mL) in CAMHB containing the thiazole derivative at 1× MIC and 4× MIC . Include a growth control (no drug).[1] -
Sampling: Withdraw aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in PBS and plate on nutrient agar.
-
Analysis: Plot Log10 CFU/mL vs. Time.
-
Requirement: A ≥3 log10 reduction (99.9% kill) indicates bactericidal activity.[1]
-
Visualization: Experimental Logic Flow
Figure 2: Decision tree for interpreting kinetic data and guiding subsequent mechanism of action studies.
Advanced Application: Biofilm Inhibition
Thiazole derivatives are increasingly valued for their ability to penetrate the exopolysaccharide matrix of biofilms, a trait often lacking in standard antibiotics.[1]
Protocol 3: Crystal Violet Biofilm Assay
Reagents: 1% Crystal Violet (CV), 33% Glacial Acetic Acid.[1] Target Strain: Staphylococcus epidermidis (strong biofilm former).[1]
-
Biofilm Formation: Incubate bacteria in 96-well plates (TSB + 1% glucose) for 24h to establish biofilm.
-
Treatment: Wash wells gently with PBS.[1] Add fresh media containing thiazole derivative (Sub-MIC concentrations: 1/2 and 1/4 MIC). Incubate 24h.
-
Staining:
-
Quantification: Measure Absorbance at 590 nm.
-
% Inhibition = [(OD_control - OD_treated) / OD_control] × 100[1]
-
Safety Profiling: Hemolysis Assay
Rationale: Thiazoles with high lipophilicity (C4 substitutions) may non-specifically disrupt mammalian membranes.[1] This assay is a mandatory "Go/No-Go" gate.[1]
Protocol:
-
Blood Prep: Wash fresh sheep/human RBCs 3x with PBS.[1] Resuspend to 2% v/v.
-
Exposure: Mix RBC suspension (100 µL) with compound (100 µL) at concentrations up to 50× MIC.
-
Incubation: 1 hour at 37°C.
-
Readout: Centrifuge (1000g, 5 min). Measure supernatant absorbance at 540 nm (hemoglobin release).[1]
-
Acceptance Criteria:< 5% hemolysis at therapeutic concentrations.[1]
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-Ed11).[1][2][1]
-
Mishra, C. B., et al. (2020).[1][3] "Thiazole: A promising heterocycle for the development of potent CNS active agents and antimicrobials." European Journal of Medicinal Chemistry.
-
Swathykrishna, C. S., et al. (2023).[1][4] "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemical Reviews.
-
Mohamed, M. S., et al. (2022).[1] "Design, synthesis and biological evaluation of novel thiazole derivatives as potential DNA gyrase B inhibitors."[1][5] Bioorganic Chemistry. [1][6]
-
Holban, A. M., et al. (2021).[1] "Anti-biofilm activity of thiazole derivatives against Staphylococcus aureus." Frontiers in Microbiology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 6. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde as an intermediate in drug synthesis
Application Note: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde in Drug Synthesis
Executive Summary
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS: 320423-50-5) represents a "privileged scaffold" in medicinal chemistry, merging the pharmacophoric potency of the thiazole ring with the physicochemical benefits of the N-methylpiperazine moiety.[1] This intermediate is critical for the development of Type I and Type II kinase inhibitors (targeting EGFR, VEGFR-2, and Aurora kinases) and novel antimicrobial agents.[1] Its C-5 aldehyde functionality serves as a versatile "chemical handle" for divergent synthesis, enabling the rapid generation of compound libraries via condensation, reductive amination, and olefination reactions.[1]
Strategic Importance in Medicinal Chemistry
The "Solubility-Affinity" Dual Role
In drug design, this intermediate solves two common problems simultaneously:
-
Binding Affinity (The Thiazole Core): The 1,3-thiazole ring acts as a bioisostere for pyridine or imidazole, capable of hydrogen bonding within the ATP-binding pocket of kinases (specifically the hinge region).[1]
-
ADME Optimization (The Piperazine Tail): The N-methylpiperazine group is a canonical solubilizing motif.[1] It introduces a basic center (
), enhancing aqueous solubility and bioavailability while often forming salt bridges with residues like Asp or Glu in the protein target.[1]
Synthesis Protocol: Preparation of the Intermediate
Objective: Synthesize 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde from 2-bromothiazole-5-carbaldehyde via Nucleophilic Aromatic Substitution (
Reagents:
-
Precursor: 2-Bromothiazole-5-carbaldehyde (CAS: 464192-28-7) or 2-Chlorothiazole-5-carbaldehyde.[1]
-
Nucleophile: 1-Methylpiperazine (CAS: 109-01-3).[1]
-
Base: Potassium Carbonate (
) or Triethylamine ( ).[1] -
Solvent: Acetonitrile (
) or Ethanol ( ).[1]
Step-by-Step Methodology:
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromothiazole-5-carbaldehyde (1.0 eq, 10 mmol) in anhydrous Acetonitrile (50 mL).
-
Base Addition: Add
(2.0 eq, 20 mmol) to the solution. Note: If using the chloro- analog, add a catalytic amount of KI to accelerate the reaction.[1] -
Nucleophile Addition: Dropwise add 1-methylpiperazine (1.2 eq, 12 mmol) at room temperature.
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, and a new polar spot ( ) should appear.[1] -
Workup:
-
Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM).
-
Yield: Expected yield is 85–92% as a light yellow solid.[1]
Downstream Applications: Divergent Synthesis
The C-5 aldehyde is the gateway to three major classes of bioactive molecules.
Pathway A: Kinase Inhibitor Synthesis (Schiff Bases/Hydrazones)
Target: EGFR / VEGFR-2 Inhibitors Reaction of the aldehyde with thiosemicarbazides or hydrazine derivatives yields thiazolyl-hydrazones, a scaffold known to arrest cell cycles in the S-phase.[1]
-
Protocol: Reflux the aldehyde (1 eq) with substituted thiosemicarbazide (1 eq) in Ethanol with catalytic acetic acid for 3 hours.
Pathway B: Reductive Amination (Library Generation)
Target: Amine-linked CDK Inhibitors Converting the aldehyde to a secondary amine allows for the attachment of diverse "head groups" (e.g., substituted anilines or heteroaromatics).[1]
-
Protocol: Treat aldehyde with amine (1.1 eq) in DCE, followed by reduction with Sodium Triacetoxyborohydride (
) at room temperature.
Pathway C: Knoevenagel Condensation
Target: Rhodanine/Cyanoacrylate Derivatives Reaction with active methylene compounds (e.g., malononitrile, rhodanine) creates conjugated systems often used as probes or covalent inhibitors.[1]
Visualizing the Chemical Logic
Figure 1: Synthetic workflow from precursors to bioactive kinase inhibitor scaffolds.[1]
Quantitative Data: Reaction Optimization
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Solvent | Ethanol | Acetonitrile | MeCN provides cleaner workup; EtOH requires recrystallization.[1] |
| Base | Triethylamine ( | Potassium Carbonate ( | Inorganic base prevents formation of quaternary ammonium byproducts.[1] |
| Temperature | Reflux (78°C) | Reflux (82°C) | Higher temp in MeCN drives reaction to completion in <4 hrs.[1] |
| Yield | 75-80% | 88-92% | Optimized conditions maximize yield.[1] |
Safety & Handling
-
Hazards: The intermediate is classified as Acute Tox. 4 (Oral) .[4] Handle with gloves and safety glasses.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.[1]
-
Stability: Stable in solution (DMSO/MeOH) for >24 hours, making it suitable for high-throughput screening (HTS) library generation.[1]
References
-
Synthesis & Kinase Inhibition: Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central.[1] Link
-
Anticancer Applications: Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. PubMed.[1] Link
-
VEGFR-2 Inhibition: Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition.[1] PubMed.[1] Link
-
Chemical Properties: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Product Information. Thermo Scientific / Fisher Sci. Link[1]
-
Precursor Availability: 2-Bromothiazole-5-carboxaldehyde Safety & Data. Sigma-Aldrich.[1][5] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 3. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 4. 2-Bromothiazole-5-carboxaldehyde 97 464192-28-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Note: Advanced Strategies for Hantzsch Thiazole Synthesis
Executive Summary
The thiazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in critical therapeutics ranging from the tyrosine kinase inhibitor Dasatinib (Sprycel) to the antiretroviral Ritonavir . While the Hantzsch thiazole synthesis (originally reported in 1887) remains the gold standard for constructing this heterocycle, traditional protocols often suffer from harsh conditions and the requirement for lachrymatory
This Application Note provides a modernized, field-validated guide to Hantzsch synthesis. We move beyond the textbook definition to present two distinct protocols: a robust Classical Thermal Method for scale-up, and a Green One-Pot Strategy that generates the unstable
Mechanistic Principles & Pathway Analysis
The Hantzsch synthesis is a condensation reaction between an
The Reaction Cascade
-
S-Alkylation: The sulfur atom of the thioamide attacks the
-carbon of the haloketone, displacing the halide (S 2 mechanism). This forms an acyclic iminothioether intermediate. -
Cyclization: The nitrogen atom attacks the carbonyl carbon, closing the ring to form a hydroxythiazoline .
-
Dehydration: Acid-catalyzed elimination of water drives the system to aromaticity, yielding the final 1,3-thiazole .
Critical Insight: The dehydration step is often the bottleneck. If the reaction temperature is too low or the acid catalyst is insufficient, the hydroxythiazoline intermediate may persist, leading to impure products.
Pathway Visualization
The following diagram illustrates the reaction logic and critical intermediates.
Figure 1: Stepwise mechanistic flow of the Hantzsch Thiazole Synthesis, highlighting the critical transition from acyclic intermediate to aromatic heterocycle.
Critical Parameters & Optimization
Before beginning the protocols, consider these variables which directly impact reproducibility.
| Parameter | Recommendation | Scientific Rationale |
| Solvent System | Ethanol (Classical) or Water (Green) | Ethanol dissolves organic reactants but allows the salt product to precipitate. Water accelerates the reaction via the "hydrophobic effect," forcing organic reactants together. |
| Leaving Group | Bromide > Chloride | |
| Stoichiometry | 1.0 : 1.0 - 1.2 (Ketone : Thioamide) | A slight excess of thioamide ensures complete consumption of the toxic/lachrymatory haloketone. |
| Base Usage | Post-reaction | Do not add base at the start. The reaction generates acid (HBr), which catalyzes the dehydration step. Neutralize only during workup. |
Experimental Protocols
Protocol A: Classical Thermal Synthesis (Standard)
Best for: Large-scale synthesis where the
Safety Note:
Materials:
-
2-Bromoacetophenone (10 mmol)
-
Thiourea (11 mmol)
-
Absolute Ethanol (20 mL)
-
Ammonium hydroxide or NaHCO
(sat. aq.)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 11 mmol of thiourea in 20 mL of ethanol.
-
Addition: Add 10 mmol of 2-bromoacetophenone. Note: The reaction is exothermic; add slowly if scaling up.
-
Reflux: Attach a condenser and reflux the mixture for 1–2 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The starting material spot should disappear.
-
-
Precipitation: Cool the mixture to room temperature. A solid precipitate (thiazole hydrobromide salt) may form.
-
Neutralization: Pour the reaction mixture into 100 mL of ice water. Basify to pH 8–9 using ammonium hydroxide or saturated NaHCO
. The free base thiazole will precipitate as a solid. -
Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL).
-
Purification: Recrystallize from hot ethanol/water (1:1) to obtain pure crystals.
Protocol B: Green One-Pot "In Situ" Synthesis
Best for: Avoiding toxic haloketone handling and improving atom economy. Uses NBS to generate the electrophile in the same pot.
Concept: This protocol generates the
Materials:
-
Acetophenone derivative (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Thiourea/Thioamide (1.1 equiv)
-
Solvent: Water or PEG-400
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) - Optional, accelerates enolization.
Workflow Diagram:
Figure 2: Operational workflow for the One-Pot NBS-mediated synthesis, eliminating the isolation of toxic intermediates.
Procedure:
-
Bromination: To a flask containing water (10 mL), add the acetophenone (5 mmol) and NBS (5.5 mmol). Stir vigorously at room temperature for 30–45 minutes.
-
Observation: The mixture will change color as the ketone is brominated.
-
-
Condensation: Add thiourea (5.5 mmol) directly to the same flask.
-
Heating: Heat the mixture to 80°C for 1–2 hours.
-
Workup: Cool to room temperature. The product often precipitates directly from the aqueous medium.
-
Filtration: Filter the solid. Wash with water to remove succinimide byproduct (succinimide is highly water-soluble, ensuring easy purification).
-
Drying: Dry the solid in a vacuum oven.
Troubleshooting & Quality Control
Use this "Self-Validating" table to diagnose experimental failures.
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Incomplete S-alkylation due to steric hindrance. | Increase reaction time or switch to a higher boiling solvent (e.g., n-Butanol). Add catalytic iodine (I |
| Sticky/Tarry Product | Polymerization or decomposition of | Ensure the haloketone is fresh (should be white/yellow crystals, not dark oil). Use Protocol B (In Situ) to avoid stability issues. |
| Low Yield (Aqueous Workup) | Product is partially water-soluble (common with small polar thiazoles). | Do not filter; instead, extract the aqueous layer with Ethyl Acetate (3x), dry over Na |
| Melting Point Depression | Trapped water or succinimide (in Protocol B). | Recrystallize from EtOH.[2] Ensure thorough water washing in Protocol B to remove succinimide. |
References
-
Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft.
-
Potewar, T. M., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules.
-
Kashyap, S. J., et al. (2023).[3] Application and synthesis of thiazole ring in clinically approved drugs. PubMed.[4]
-
Chem Help Asap. (2020).[3][5] Hantzsch Thiazole Synthesis Protocol and Mechanism.
-
Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS in Ionic Liquids. Green and Sustainable Chemistry.
Sources
Technical Application Note: Cell-Based Profiling and Fragment Validation of the 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Scaffold
Executive Summary & Strategic Utility
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (hereafter referred to as MPTC ) represents a "privileged scaffold" in medicinal chemistry. The thiazole core is a proven pharmacophore in FDA-approved kinase inhibitors (e.g., Dasatinib), while the methylpiperazine tail improves aqueous solubility and pharmacokinetic profiles. The C5-aldehyde moiety serves as a reactive "warhead" for further derivatization (e.g., reductive amination) or as an electrophilic probe in covalent fragment screening.
This Application Note provides a rigorous framework for evaluating MPTC not merely as a chemical intermediate, but as a bioactive fragment . The protocols below are designed to assess its intrinsic cytotoxicity, cellular permeability, and target engagement potential before it is elaborated into a larger drug candidate.
Key Biological Context[1][2][3]
-
Target Class: Kinases (CDK, Src/Abl families), Microtubule polymerization.
-
Mechanism: ATP-competitive inhibition (reversible) or Covalent modification (via aldehyde Schiff base formation).
-
Solubility: Enhanced by the basic piperazine nitrogen (pKa ~9.8), facilitating cell-based assays without aggressive solvents.
Pre-Assay Validation: Compound Handling
Before cell-based work, the chemical integrity of the aldehyde must be verified, as oxidation to the carboxylic acid is a common degradation pathway that alters bioactivity.
Protocol A: Solubilization & QC
-
Solvent: Dissolve MPTC in anhydrous DMSO (Dimethyl Sulfoxide) to a stock concentration of 100 mM .
-
Rationale: While the piperazine aids water solubility, the thiazole ring requires organic co-solvent to prevent micro-precipitation in media.
-
-
QC Check: Verify aldehyde peak via LC-MS or NMR (CHO proton at ~9.8 ppm) immediately prior to dilution.
-
Storage: Aliquot into amber glass vials (aldehyde sensitive to UV) and store at -20°C under argon.
Core Assay 1: Cytotoxicity Profiling (The "Clean" Scaffold Check)
Objective: Determine if the MPTC scaffold exerts non-specific toxicity. In Fragment-Based Drug Discovery (FBDD), a good scaffold should have low intrinsic toxicity (
Methodology: Resazurin Reduction Assay (Alamar Blue)
-
Why Resazurin? It is non-lytic, allowing multiplexing with other readouts, and is more sensitive than MTT for metabolic fragments.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed HepG2 (Liver tox model) and HEK293 (General toxicity) cells at 5,000 cells/well in 96-well black-walled plates.
-
Incubate for 24h at 37°C, 5%
.
-
-
Compound Treatment:
-
Prepare a serial dilution of MPTC in culture media (0.1% DMSO final).
-
Range: 0.1
to 500 (High concentrations are required for fragments). -
Controls:
-
Negative: 0.1% DMSO.
-
Positive: Staurosporine (1
).
-
-
-
Incubation: Treat cells for 48 hours .
-
Readout:
-
Add Resazurin reagent (10% v/v of medium volume).
-
Incubate 2–4 hours.
-
Measure Fluorescence: Ex 560 nm / Em 590 nm.
-
Data Interpretation:
| IC50 Value | Classification | Action Item |
|---|
| < 10
Core Assay 2: Target Engagement (Kinase Inhibition)
Objective: Thiazoles are classic ATP-mimetics. This assay tests if the MPTC fragment can weakly bind the ATP pocket of a model kinase (e.g., Src or CDK2) using a cellular thermal shift or luciferase reporter.
Methodology: NanoBRET™ Target Engagement (Intracellular)
-
Mechanism:[1][2] Measures the displacement of a tracer (fluorophore) bound to the kinase by the test compound (MPTC) inside live cells.
Step-by-Step Protocol
-
Transfection:
-
Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein (e.g., Src-NanoLuc).
-
Incubate 24 hours.
-
-
Tracer Addition:
-
Add the cell-permeable fluorescent tracer (at
concentration determined previously). -
Note: The tracer binds the ATP pocket, generating BRET signal.
-
-
Compound Treatment:
-
Add MPTC at high concentration (fixed dose: 50
or dose-response). -
Incubate for 2 hours to allow equilibrium.
-
-
Measurement:
-
Read Donor Emission (460 nm) and Acceptor Emission (618 nm).
-
Calculate BRET Ratio (
).
-
Self-Validating Logic: If MPTC binds the ATP pocket, it competes with the tracer, causing a decrease in the BRET signal. If the signal remains unchanged, the fragment does not engage the target intracellularly (or is impermeable).
Core Assay 3: Aldehyde Reactivity (Covalent Risk Assessment)
Objective: The aldehyde group is electrophilic.[3] It is critical to distinguish between specific binding and non-specific protein crosslinking (Schiff base formation).
Methodology: Wash-Out Reversibility Assay
-
Treatment: Treat cells with MPTC (
or 100 ) for 6 hours. -
Wash:
-
Group A: No Wash (Continuous exposure).
-
Group B: Wash 3x with warm PBS, replace with fresh media (Compound removal).
-
-
Incubation: Incubate both groups for an additional 24 hours.
-
Viability Readout: Perform Resazurin assay.
Interpretation:
-
Reversible (Good): Group B recovers viability compared to Group A. The binding was likely non-covalent or a labile Schiff base.
-
Irreversible (Risk): Group B shows sustained toxicity similar to Group A. This suggests stable covalent modification of proteins, indicating the aldehyde is too reactive (pan-assay interference).
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for evaluating the MPTC scaffold.
Caption: Workflow for validating MPTC as a viable fragment for drug discovery. Green diamond represents the critical Go/No-Go decision point based on intrinsic cytotoxicity.
Mechanism of Action (Hypothetical)
Thiazoles substituted with piperazines often act as "Hinge Binders" in kinase inhibitors.
Caption: Predicted binding mode where the thiazole nitrogen H-bonds with the kinase hinge region, while the piperazine extends into the solvent front.
References
-
Structural Context: Thiazole-5-carbaldehyde Derivatives as Anticancer Agents. ChemicalBook & PubChem Compound Summary. Available at:
-
Kinase Privileged Structures: Das, J., et al. "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry 49.23 (2006): 6819-6832. Link
-
Aldehyde Reactivity in Assays: O'Brien, P.J., et al. "Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health." Critical Reviews in Toxicology 35.7 (2005): 609-662. Link
-
Fragment Screening Protocols: "NanoBRET™ Target Engagement Intracellular Kinase Assay." Promega Corporation Technical Manual. Link
-
Thiazole Cytotoxicity Data: Synthesis and Anticancer Activity of Novel Thiazole Derivatives. MDPI Molecules. (General reference for thiazole toxicity profiles). Link
Sources
Application Note: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde in Kinase Inhibitor Design
Executive Summary & Strategic Rationale
In the landscape of kinase inhibitor discovery, the 2-aminothiazole scaffold is a "privileged structure," forming the core of blockbuster drugs like Dasatinib (Sprycel). The specific derivative 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (MPTC) represents a highly strategic intermediate that combines three critical pharmacophoric elements into a single building block:
-
The Thiazole Core: A planar aromatic system capable of
-stacking interactions within the ATP-binding pocket (specifically the Gatekeeper region). -
The Methylpiperazine Tail: A solubility-enhancing moiety that typically extends towards the solvent-exposed region (Solvent Front), improving oral bioavailability and often conferring selectivity via interactions with surface residues (e.g., Asp or Glu).
-
The C5-Aldehyde Handle: A versatile electrophilic "hook" allowing for rapid diversification via reductive amination, condensation, or olefination to attach hinge-binding motifs or covalent warheads.
This guide details the protocol for utilizing MPTC to generate a library of Type I and Type II kinase inhibitors, focusing on Src, Abl, and VEGFR families.
Chemical Logic & Pharmacophore Design
The utility of MPTC lies in its ability to serve as the "Tail + Linker" fragment. In Fragment-Based Drug Design (FBDD), this molecule pre-installs the ADME-favorable tail, leaving the chemist to focus solely on optimizing the "Head" (Hinge Binder).
Structural Causality
-
Solubility: The basic nitrogen of the
-methylpiperazine (pKa ~ 7.8) ensures protonation at physiological pH, drastically improving water solubility compared to bare aryl-thiazoles. -
Metabolic Stability: The direct C2-N bond is metabolically robust, unlike labile amide linkers often used in early discovery.
-
Reactivity: The C5-aldehyde is positioned to extend vectors into the hydrophobic back pocket (for Type II inhibitors) or directly to the hinge region, depending on the rigidity of the coupled partner.
Diagram 1: Pharmacophore Assembly Logic
(Visualizing how MPTC integrates into a final inhibitor structure)
Caption: Modular assembly of kinase inhibitors using MPTC as the "Tail-Core" fragment.
Experimental Protocols
Protocol A: Scaffold Quality Control & Preparation
Note: While MPTC is commercially available (CAS: 320423-50-5), purity is critical as aldehyde oxidation to carboxylic acid is a common degradation pathway.
Reagents:
-
MPTC (Solid, stored at -20°C under Ar).
-
DMSO-d6 (for NMR).[1]
-
LC-MS grade Acetonitrile/Water.
Procedure:
-
Visual Inspection: Ensure the solid is pale yellow. Darkening indicates oxidation or polymerization.
-
1H-NMR Validation: Confirm the diagnostic aldehyde proton singlet at ~9.8-10.0 ppm . The piperazine protons should appear as multiplets at 2.5-3.5 ppm and the N-methyl singlet at ~2.3 ppm .
-
Purity Check: Run LC-MS. The parent ion
should be 212.1 Da . If >5% carboxylic acid (M+16) is observed, repurify via silica flash chromatography (DCM:MeOH 95:5).
Protocol B: Library Synthesis via Reductive Amination
Objective: To couple MPTC with aromatic amines (hinge binders) to create a secondary amine linker.
Rationale: The resulting secondary amine mimics the NH-linker found in many kinase inhibitors, providing a hydrogen bond donor often required for potency.
Materials:
-
MPTC (1.0 equiv)
-
Diverse Anilines/Heterocyclic Amines (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
-
Acetic Acid (catalytic)
-
DCE (1,2-Dichloroethane) - Chosen for optimal STAB solubility.
Step-by-Step:
-
Imine Formation: In a 4 mL vial, dissolve MPTC (0.2 mmol, 42 mg) and the selected amine (0.22 mmol) in DCE (2 mL). Add 10 µL glacial acetic acid.
-
Equilibration: Stir at Room Temperature (RT) for 1 hour. Tip: Monitor by TLC; disappearance of aldehyde indicates imine formation.
-
Reduction: Add STAB (0.3 mmol, 64 mg) in one portion.
-
Reaction: Stir at RT for 12-16 hours under Nitrogen.
-
Quench: Add sat. NaHCO3 (2 mL) and extract with DCM (3 x 2 mL).
-
Purification: Concentrate organic layer. Purify via prep-HPLC (Water/ACN + 0.1% Formic Acid).
Protocol C: Synthesis of Hydrazone-Linked Inhibitors
Objective: To create rigidified linkers often used in VEGFR2 inhibitors.
Step-by-Step:
-
Dissolve MPTC (1.0 equiv) in Ethanol.
-
Add substituted Hydrazine or Semicarbazide (1.0 equiv).
-
Add catalytic HCl (1-2 drops).
-
Reflux for 2-4 hours.
-
Workup: The product often precipitates upon cooling. Filter and wash with cold ethanol. This method yields high crystallinity products suitable for X-ray crystallography.
Biological Assay & Validation
Once the library is synthesized, compounds must be profiled.
Kinase Inhibition Assay (FRET-based)
Target: Src / Abl / VEGFR2 (Tyrosine Kinases).
Protocol:
-
Preparation: Prepare 10 mM stocks of inhibitors in 100% DMSO.
-
Dilution: Serial dilute (1:3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Incubation: Incubate Kinase (e.g., c-Src, 0.5 nM) with inhibitor for 15 mins at RT. Causality: Pre-incubation allows slow-binding inhibitors (Type II) to equilibrate.
-
Reaction Start: Add ATP (at Km) and Peptide Substrate (e.g., Poly-Glu-Tyr, labeled).
-
Detection: After 60 mins, add EDTA/Detection Antibody (Eu-labeled). Read TR-FRET signal.
-
Data Analysis: Fit curves to the Hill equation to determine IC50.
Data Presentation: SAR Summary
Representative data structure for MPTC derivatives.
| Compound ID | R-Group (Head) | Linker Type | c-Src IC50 (nM) | VEGFR2 IC50 (nM) | Solubility (µM) |
| MPTC-001 | 3-CF3-Aniline | Amine (-CH2-NH-) | 45 | 120 | >100 |
| MPTC-002 | Indazole-5-yl | Amine (-CH2-NH-) | 12 | 55 | >100 |
| MPTC-003 | Phenyl-urea | Hydrazone (=CH-NH-) | 250 | 15 | 45 |
| Dasatinib | (Control) | Amide | <1 | <1 | 20 |
Workflow Visualization
Diagram 2: Experimental Workflow
(From starting material to hit validation)
Caption: Step-by-step workflow for generating kinase inhibitor libraries from MPTC.
References
-
Sigma-Aldrich. 2-(4-Methyl-1-piperazinyl)thiazole-5-carboxaldehyde Product Specification. Retrieved January 29, 2026. Link
-
Lombardo, L. J., et al. (2004).[2] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[2] Journal of Medicinal Chemistry, 47(27), 6658-6661.[2] Link
-
Das, J., et al. (2006).[3] 2-aminothiazole as a Novel Kinase Inhibitor Template.[2][3] Structure-activity Relationship Studies Toward the Discovery of Dasatinib. Journal of Medicinal Chemistry, 49(23), 6819-6832.[3] Link
-
Hassan, A. S., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules (Basel, Switzerland), 25(18), 4335. Link
-
ChemicalBook. 2-(4-Methylpiperazin-1-yl)thiazole-5-carboxaldehyde Properties and Suppliers. Link
Sources
- 1. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thiazole Synthesis & Troubleshooting
Introduction: The Thiazole Challenge
Thiazoles are pharmacophores of immense value, present in blockbusters like Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Tiazofurin . While the Hantzsch Thiazole Synthesis (condensation of
Variations in sterics, electronics, and pH often divert the reaction into "unexpected" failure pathways—yielding regioisomers, dimers, or dehalogenated starting materials rather than the target heterocycle. This guide deconstructs these failure modes using mechanistic causality.
Module A: Troubleshooting the Hantzsch Synthesis
Issue 1: "I isolated a product with the correct mass, but the NMR chemical shifts are wrong."
Diagnosis: You likely formed the 2-imino-2,3-dihydrothiazole regioisomer instead of the desired 2-aminothiazole .
The Mechanism: The Hantzsch reaction proceeds via two steps:
-
S-alkylation (Fast): The sulfur of the thiourea attacks the
-carbon of the haloketone. This is driven by the high nucleophilicity of sulfur (Soft Acid-Base theory). -
Cyclization (Rate-Determining): The nitrogen attacks the carbonyl carbon.[1][2]
The Failure Point: If you use N-monosubstituted thioureas , two nitrogens can attack the carbonyl.
-
Pathway A (Desired): Attack by the unsubstituted
leads to the 2-(substituted-amino)thiazole. -
Pathway B (Undesired): Attack by the substituted
leads to the 3-substituted-2-imino-2,3-dihydrothiazole.
Expert Insight: This regioselectivity is heavily pH-dependent. Acidic conditions stabilize the imino form. Research in J. Chem. Soc., Perkin Trans. 1 indicates that strong acidic environments (e.g., 10M HCl/EtOH) favor the 2-imino isomer, while neutral conditions favor the 2-amino thiazole [1].
Corrective Action:
-
Buffer the Reaction: Add a mild base (NaHCO
or NaOAc) to neutralize the HBr/HCl generated during the initial S-alkylation. -
Solvent Switch: Switch from acidic ethanol to neutral DMF or solvent-free conditions if possible.
Issue 2: "My reaction mixture turned black/tarry, and I isolated a symmetrical pyrazine byproduct."
Diagnosis: Self-condensation of the
The Mechanism:
The Failure Point:
-
Slow Addition: If the thioamide is added too slowly or is insoluble, the concentration of free haloketone remains high relative to the nucleophile, favoring self-reaction.
-
Old Reagents: Degraded
-haloketones often contain traces of acid that catalyze this oligomerization.
Corrective Action:
-
Reverse Addition: Add the
-haloketone dropwise to a solution of the thioamide (keeping the nucleophile in excess). -
Purify Starting Material: Wash the
-haloketone solution with dilute NaHCO immediately before use to remove acid traces.
Issue 3: "I recovered the starting ketone, but the halogen is gone (Dehalogenation)."
Diagnosis: Reductive dehalogenation by thiourea.
The Mechanism:
Thiourea can act as a reducing agent. In sterically hindered systems where the
Corrective Action:
-
Leaving Group Switch: Change from Chloro-ketones (poor leaving group) to Bromo- or Iodo-ketones to accelerate the substitution over the reduction.
-
Activators: Add NaI (0.1 eq) to generate the
-iodoketone in situ (Finkelstein condition), which is more reactive toward S-alkylation.
Module B: Troubleshooting C-H Activation Methods
Issue 4: "I am using Pd-catalyzed C-H activation to arylate my thiazole, but I see homocoupling."
Diagnosis: Oxidative homocoupling of the thiazole (2,2'-bithiazole).
The Mechanism:
In Pd/Cu co-catalyzed systems (e.g., Pd(OAc)
Expert Insight: This often occurs at the C-2 or C-5 position depending on substitution. The mechanism involves a second C-H activation event on the organopalladium intermediate before transmetallation with the aryl halide occurs [2].
Corrective Action:
-
Exclude Oxygen: Rigorous degassing is required.
-
Change Base: Switch from Ag
CO (oxidant) to non-oxidizing bases like Cs CO or LiO^tBu.
Visualizing the Pathways
The following diagram illustrates the bifurcation points in the Hantzsch synthesis where side products are generated.
Caption: Figure 1. Mechanistic bifurcation in Hantzsch synthesis showing critical control points for pH and stoichiometry.
Experimental Protocols
Protocol A: Optimized Hantzsch Synthesis (Minimizing Dimers)
Adapted from standard methodologies [1, 3].
-
Preparation: Dissolve Thiourea (1.1 equiv) in Ethanol (0.5 M concentration).
-
Addition: Heat the solution to reflux (or 60°C).
-
Controlled Feed: Add the
-Haloketone (1.0 equiv) dissolved in a minimal amount of ethanol dropwise over 30 minutes.-
Why? This keeps the concentration of haloketone low, preventing self-condensation (Pyrazine formation).
-
-
Reaction: Stir at reflux for 1-2 hours. Monitor by TLC.[5]
-
Workup (Critical for Regioselectivity):
-
Cool to room temperature.[1]
-
If product precipitates as HBr salt: Filter and wash with cold EtOH.
-
To obtain free base: Suspend salt in water and adjust pH to ~8-9 with saturated NaHCO
. Do not use strong NaOH if the product is sensitive. -
Extract with EtOAc.
-
Protocol B: Differentiation of Isomers (Data Table)
Use this table to interpret NMR data if you suspect regioisomer formation (Amino vs Imino).
| Feature | 2-Aminothiazole (Target) | 2-Imino-2,3-dihydrothiazole (Side Product) |
| NH Signal ( | Broad singlet, usually exchangeable with D | Sharp singlet or doublet (if coupled to R group). Often shifted downfield. |
| Ring Proton ( | C5-H appears as a characteristic singlet (approx 6.5 - 7.5 ppm). | C5-H often shifted due to loss of aromaticity in the dihydro-ring system. |
| UV-Vis | Characteristic absorption of aromatic thiazole. | Shifted |
| Stability | Stable in air/solution. | May hydrolyze back to starting materials or rearrange under thermal stress. |
References
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link][1][6]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Source: Chemical Reviews (ACS). URL:[Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Source: Molecules (MDPI). URL:[Link][7]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Refinement of protocols for synthesizing thiazole-5-carboxamides
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Protocol Refinement & Troubleshooting for Thiazole-5-Carboxamide Scaffolds[1]
Mission Statement
Welcome to the technical support center for thiazole synthesis. Thiazole-5-carboxamides are critical pharmacophores, serving as the structural backbone for kinase inhibitors like Dasatinib (Sprycel) and various antiviral agents.[1]
This guide moves beyond textbook definitions to address the "hidden" variables that cause experimental failure: catalyst poisoning by sulfur, regioselectivity drift during halogenation, and the electronic deactivation of the C5-carboxylate.
Module 1: Route Selection & Strategy
Before troubleshooting, verify your synthetic strategy. The choice between de novo ring synthesis and functionalization of an existing core determines your impurity profile.
Decision Matrix: Synthetic Route Selector
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.
Module 2: The Hantzsch Protocol (De Novo Synthesis)
Context: You are building the ring from an
Troubleshooting Guide: Hantzsch Cyclization
Q: My reaction mixture turns black and yields are <40%. How do I prevent this?
A: The "black tar" is often polymerized
-
Stoichiometry Control: Do not add reagents all at once. Add the
-haloketone dropwise to a solution of the thioamide. This keeps the concentration of the electrophile low, favoring the cross-reaction over self-polymerization. -
Scavenger Base: The reaction generates HBr/HCl.[1] While acid catalyzes the dehydration, excess acid promotes side reactions. Add a mild base like NaHCO₃ or suspended CaCO₃ to buffer the solution.
-
Temperature: If using bromoketones, room temperature is often sufficient.[1] Reflux is only necessary for chloroketones.[1]
Q: I am isolating a byproduct that looks like an isomer. What is it? A: You are likely forming the 2-imino-2,3-dihydrothiazole .[1][2]
-
Cause: This is the kinetic product. The thermodynamic product (the aromatic thiazole) requires the dehydration step to be irreversible.
-
Fix: Ensure your solvent is anhydrous (EtOH or Dioxane).[1] Water inhibits the final dehydration step. If the intermediate persists, treat the crude mixture with a stronger acid (e.g., p-TsOH) in refluxing toluene with a Dean-Stark trap to force aromatization.[1]
Module 3: Direct Amidation (The "Dasatinib" Route)
Context: Coupling 2-amino-thiazole-5-carboxylic acid with an amine (e.g., 2-chloro-6-methylaniline).[1] Scientific Constraint: The thiazole ring is electron-deficient, making the C5-carboxylate less nucleophilic and difficult to activate.[1] Conversely, the 2-amino group is a competing nucleophile.[1]
Comparative Analysis: Coupling Reagents
| Reagent | Suitability | Pros | Cons |
| HATU | High | Gold standard for hindered/electron-poor acids.[1] High conversion rates.[1][3] | Expensive; difficult to remove urea byproducts if not washing thoroughly.[1] |
| EDC / HOBt | Medium | Good for simple amines.[1] Water-soluble byproducts.[1] | Often fails with sterically hindered anilines (like the Dasatinib tail). |
| SOCl₂ (Thionyl Chloride) | Low | Cheap.[1] | Warning: Generates HCl which protonates the 2-amino group, rendering the molecule insoluble and unreactive.[1] |
| (COCl)₂ (Oxalyl Chloride) | High | Milder than SOCl₂.[1] Catalytic DMF allows formation of the acid chloride at 0°C. | Requires strictly anhydrous conditions. |
Protocol: Acid Chloride Activation for Sterically Hindered Amines
Use this when HATU fails to drive the reaction to completion.
-
Suspend the thiazole-5-carboxylic acid in anhydrous DCM.
-
Add catalytic DMF (2-3 drops).[1]
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Observation: Gas evolution (CO/CO₂) indicates activation.[1]
-
Stir at RT for 2 hours until the solution clears (acid chloride formation).
-
Concentrate in vacuo to remove excess oxalyl chloride.
-
Redissolve in DCM/THF and add the amine (1.1 equiv) + DIPEA (2.0 equiv).
Module 4: Palladium-Catalyzed Aminocarbonylation
Context: Converting 5-bromothiazole to the amide using CO gas (or surrogate) and an amine.[1] Critical Issue: Catalyst Poisoning. The sulfur and nitrogen atoms in the thiazole ring can chelate Pd, displacing ligands and deactivating the catalyst.
Visualizing the Poisoning Mechanism
Figure 2: Mechanism of catalyst deactivation.[1] Monodentate ligands allow the thiazole sulfur to bind Pd, halting the cycle. Bidentate ligands with wide bite angles prevent this.[1]
Troubleshooting Guide: Aminocarbonylation
Q: My reaction stalls with <10% conversion using Pd(PPh₃)₄. A: Triphenylphosphine is a monodentate ligand.[1] It dissociates easily, allowing the thiazole sulfur to bind to the Palladium center, effectively poisoning it.
-
Solution: Switch to Xantphos or DPPF .[1]
-
Why: Xantphos has a wide bite angle (111°) which enforces a geometry that disfavors the coordination of the thiazole sulfur/nitrogen, keeping the catalytic cycle active.
Q: I see double carbonylation products (alpha-ketoamides). A: This occurs when the CO pressure is too high or the amine nucleophilicity is low.[1]
-
Solution: Reduce CO pressure (balloon pressure is usually sufficient) or increase the temperature slightly to favor the reductive elimination of the mono-amide. Avoid DBU as a base; use Triethylamine (Et₃N) .[1][4]
Q: Can I avoid using CO gas cylinders? A: Yes. Use Molybdenum Hexacarbonyl [Mo(CO)₆] or Silacarboxylic acids as solid CO surrogates.[1]
-
Protocol Adjustment: Use a two-chamber system (COware) or sealed tube where the surrogate releases CO upon heating.[1]
References
-
Dasatinib Analog Synthesis & SAR
-
Aminocarbonylation Optimization
-
Hantzsch Synthesis Troubleshooting
-
Amide Coupling Strategies
-
Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
-
Sources
Technical Support Center: Synthesis of 4-Methyl-thiazole-5-carbaldehyde
Ticket ID: 4-MT-5-C_SYNTH_GUIDE_v2.4 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary & Route Triage
Welcome to the Technical Support Center. You are likely accessing this guide because the standard Hantzsch synthesis followed by Vilsmeier formylation has resulted in low yields, regioselectivity issues, or difficult purification of 4-methyl-thiazole-5-carbaldehyde (4-MT-5-C) .
This molecule is a critical intermediate for Cefditoren pivoxil and Ritonavir . High purity (>98%) is required to prevent downstream catalyst poisoning in subsequent coupling reactions.
Use the Decision Matrix below to select the optimal synthetic route based on your available starting materials and facility capabilities.
Figure 1: Synthetic Route Decision Matrix. Select your protocol based on precursor availability and scale.
Detailed Protocols & Troubleshooting
Protocol A: The "Rosenmund" Alternative (Acid Chloride Hydrogenation)
Best for: Large-scale synthesis where cryogenic cooling is impossible. Concept: Instead of reducing the ester (difficult to stop at aldehyde), convert to acid chloride and hydrogenate over a poisoned catalyst.
Workflow:
-
Hydrolysis: Convert Ethyl 4-methylthiazole-5-carboxylate to the carboxylic acid (NaOH/EtOH).
-
Chlorination: Reflux acid with SOCl₂ to generate acid chloride.
-
Hydrogenation: Reduce acid chloride using H₂ and Pd/BaSO₄ in xylene.
Step-by-Step Guide:
-
Dissolve 4-methylthiazole-5-carbonyl chloride (freshly prepared) in dry xylene (10 mL/g).
-
Add Pd/BaSO₄ (5 wt% loading) .[1] Critical: Do not use Pd/C; it is too active and will reduce the aldehyde to alcohol.
-
Heat mixture to 120–140°C under vigorous stirring.
-
Bubble dry H₂ gas through the solution. Monitor HCl evolution (exit gas turns litmus paper red).
-
Stop Point: When HCl evolution ceases (approx. 4-6 hours), stop immediately to prevent over-reduction.
Troubleshooting Ticket #001: Over-reduction to Alcohol
| Symptom | Root Cause | Corrective Action |
|---|---|---|
| Product contains >10% alcohol | Catalyst too active | Add catalyst poison: Quinoline-S or Thiourea (0.1 eq relative to Pd). |
| Reaction stalls | Catalyst poisoning | Ensure SOCl₂ was completely removed before hydrogenation. Sulfur poisons Pd. |
Protocol B: The Green Oxidation (TEMPO/NaOCl)
Best for: High purity requirements and "Green Chemistry" compliance. Concept: Selective oxidation of 4-methyl-5-thiazolemethanol using a nitroxyl radical catalyst and bleach.
Workflow:
-
Solvent System: Biphasic mixture (DCM/Water or EtOAc/Water) buffered to pH 8.6-9.5 (NaHCO₃/K₂CO₃).
-
Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq) and KBr (0.1 eq).
-
Oxidant: Add NaOCl (household bleach concentration is variable; titrate first) dropwise at 0°C.
Step-by-Step Guide:
-
Dissolve alcohol (1.0 eq) and TEMPO (0.01 eq) in DCM.
-
Add aqueous solution of KBr (0.1 eq) and NaHCO₃.
-
Cool to 0°C .
-
Add NaOCl (1.1 eq) dropwise over 30 mins. Exothermic.
-
Quench with aqueous Na₂S₂O₃ (Sodium Thiosulfate).
Troubleshooting Ticket #002: Incomplete Conversion vs. Over-oxidation
| Symptom | Root Cause | Corrective Action |
|---|---|---|
| Starting material remains | Old NaOCl | Check "Available Chlorine" of bleach. It degrades over time. |
| Formation of Carboxylic Acid | pH Drift | Maintain pH > 8.5. Acidic conditions promote over-oxidation to the acid. |
| Red/Brown Color Persistence | Excess Bromine | This is normal during reaction. Quench with thiosulfate until clear/yellow. |
Protocol C: Cryogenic Ester Reduction (DIBAL-H)
Best for: Small scale, rapid synthesis if -78°C is accessible. Concept: Kinetic control. At -78°C, DIBAL-H forms a stable tetrahedral aluminate intermediate that does not collapse to the aldehyde until hydrolysis.[2]
Mechanism & Control Points:
Figure 2: DIBAL-H Reduction Pathway. Note the critical failure point if temperature rises before quenching.
Step-by-Step Guide:
-
Dissolve Ethyl 4-methylthiazole-5-carboxylate in anhydrous Toluene (DCM is acceptable but Toluene is superior for low temps).
-
Cool to -78°C (Dry Ice/Acetone).
-
Add DIBAL-H (1.0 M in Toluene, 1.1 eq) slowly down the side of the flask.
-
Stir for 1 hour at -78°C.
-
Quench: Add Methanol slowly at -78°C. Then add saturated Rochelle's Salt (Potassium Sodium Tartrate) solution.
-
Allow to warm to Room Temp (RT) and stir vigorously until the aluminum emulsion breaks (two clear layers).
Troubleshooting Ticket #003: The "Aluminum Emulsion" Nightmare
-
Issue: After quenching, the organic/aqueous interface is a thick, unfilterable jelly.
-
Fix: Do not use simple acid/water quench. You must use Rochelle's Salt and stir vigorously for 2-12 hours. Alternatively, use the Fieser workup (Water, 15% NaOH, Water) if the product is acid-stable.
Comparative Data Table
| Feature | Protocol A (Rosenmund) | Protocol B (TEMPO Oxidation) | Protocol C (DIBAL-H) |
| Starting Material | Acid Chloride | Alcohol | Ester |
| Reagent Cost | Moderate (Pd/BaSO₄) | Low (Bleach/Cat.) | High (DIBAL) |
| Temp Control | High Temp (140°C) | 0°C to RT | Cryogenic (-78°C) |
| Scalability | Excellent (>1kg) | Good (Exotherm mgmt) | Poor (Cooling limits) |
| Major Risk | Over-hydrogenation | Over-oxidation | Over-reduction |
| Typical Yield | 75-85% | 85-92% | 60-75% |
FAQ: Common User Queries
Q: Can I use MnO₂ instead of TEMPO for the alcohol oxidation? A: Yes, but MnO₂ quality varies wildly. You must use "Activated MnO₂" and usually require a 10-20 fold excess by weight. This creates a massive solid waste disposal issue. TEMPO is catalytic and far superior for scale.
Q: Why not use Vilsmeier-Haack directly on 4-methylthiazole? A: The thiazole ring is electron-deficient at the C5 position compared to thiophene or furan. Direct Vilsmeier often requires harsh conditions that lead to tar formation. The "Novel" Vilsmeier route involves starting with 2-amino-4-methylthiazole , which is more electron-rich, formylating it, and then deaminating (removing the NH₂ group) via diazotization/reduction. This is a multi-step process usually reserved for when the ester is unavailable.
Q: My aldehyde is unstable. How should I store it? A: Thiazole aldehydes are prone to oxidation in air. Store under Nitrogen/Argon at -20°C. If the solid turns yellow/brown, it is oxidizing to the carboxylic acid. Recrystallize from Hexane/Ethyl Acetate.
References
-
Process for the preparation of 4-methyl-5-formyl-thiazole. Source: WIPO Patent WO2003091230.[3] Context: Describes the reduction of the ester using NaBH4/AlCl3 followed by oxidation, avoiding hazardous LiAlH4. Link:
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Source:J. Chem. Res. (Cited in PMC/NIH contexts). Context: Details the Pd/BaSO4 catalyzed hydrogenation of the acid chloride (Rosenmund variant) as a superior industrial route. Link: (Search term: "Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride")
-
DIBAL-H Reduction of Esters to Aldehydes. Source:Organic Syntheses / Master Organic Chemistry. Context: General procedure for cryogenic reduction and the importance of the tetrahedral intermediate stability. Link:
-
Novel preparation method for 4-methylthiazole-5-carboxaldehyde. Source: CN Patent 109053623A.[4] Context: Describes the amino-methylation and Vilsmeier route starting from 2-amino-4-methylthiazole.[4][5] Link:
Sources
- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 4. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]
- 5. Novel preparation method for 4-methylthiazole-5-carboxaldehyde (2018) | Gao Ming [scispace.com]
Minimizing impurities in the synthesis of piperazinyl-thiazoles
Status: Operational | Lead Scientist: Dr. A. Vance | Focus: Impurity Profiling & Process Optimization[1]
Welcome to the Technical Support Center for Piperazinyl-Thiazole synthesis. This scaffold is a cornerstone in kinase inhibitor discovery (e.g., Dasatinib analogues) and GPCR ligand development.[1] However, the fusion of a sulfur-rich thiazole core with a diamine (piperazine) presents unique chemical liabilities—specifically catalyst poisoning, regioisomerism, and uncontrolled oligomerization.
This guide moves beyond standard textbook procedures to address the failure modes specific to this scaffold.
The Hantzsch Cyclization: Building the Thiazole Core
Ticket #402: "My reaction mixture turns into a black tar before the product precipitates. Yields are inconsistent."
Diagnosis: -Haloketone Instability & Polymerization
The Hantzsch synthesis (condensation of
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| Black Tar/Oil | Polymerized | Stabilize: Store |
| Regioisomers | Kinetic vs. Thermodynamic control failure. | Buffering: Add 1.0 eq of NaOAc. This buffers the HBr generated, preventing acid-catalyzed isomerization to the 2-imino-2,3-dihydrothiazole species. |
| Sticky Solid | Trapped solvent/impurities.[1][2] | Soxhlet Extraction: Thiazoles are often crystalline.[1] If crude is sticky, titrate with hexanes or perform a Soxhlet extraction with heptane to pull out non-polar impurities.[1] |
The "Clean Cyclization" Workflow
-
Dissolve: 1.0 eq Thioamide in EtOH (0.5 M).
-
Buffer: Add 1.1 eq NaOAc (prevents pH drop).
-
Add: 1.0 eq
-haloketone dropwise at 0°C (control exotherm). -
Heat: Reflux for 2-4 hours.
-
Workup: Cool to RT. If solid precipitates, filter.[1] If not, neutralize with sat. NaHCO
to pH 8 (freebases the thiazole) and extract with EtOAc.[1]
Attaching the Piperazine: vs. Buchwald-Hartwig
Ticket #515: "I have 2-chlorothiazole. Should I use Pd-catalysis or just heat it with piperazine? Also, my Pd reaction died at 20% conversion."
Strategic Decision Making
The choice between Nucleophilic Aromatic Substitution (
-
(Preferred): Works if the thiazole has an Electron Withdrawing Group (EWG) at C5 (e.g., -NO
, -CN, -COR). The C2 position is naturally electrophilic ( bond), but unactivated thiazoles require harsh heat.[1] -
Buchwald-Hartwig: Required for electron-neutral or electron-rich thiazoles.[1] Major Issue: The thiazole sulfur atom is a "soft" donor that coordinates to Palladium, displacing ligands and poisoning the catalyst.
Visualization: Coupling Strategy Decision Tree
Figure 1: Decision matrix for C-N bond formation on the thiazole core. High-contrast design for lab bench readability.
Piperazine Specifics: The "Bis-Coupling" Trap
Ticket #609: "I see a mass corresponding to [Thiazole-Piperazine-Thiazole]. How do I stop the piperazine from reacting twice?"
The Mechanism
Piperazine is a symmetrical diamine.[1] Once the first nitrogen reacts (mono-arylation), the second nitrogen remains nucleophilic. In fact, the N-aryl piperazine product is often more nucleophilic than the starting material due to resonance donation from the aryl ring (unless the ring is strongly EWG).
Solution Protocol
-
The "Sledgehammer" Approach (Boc-Protection):
-
The "Stoichiometric" Approach (Free Piperazine):
-
Ratio: Use 3.0 to 5.0 equivalents of piperazine relative to the halothiazole.
-
Why: Statistically ensures the halothiazole encounters free piperazine rather than the mono-product.
-
Cleanup: Excess piperazine is water-soluble and easily removed during aqueous workup (see Section 4).[1]
-
Purification & Scavenging: Removing the "Trash"
Ticket #712: "My product is green (Copper/Nickel contamination) or grey (Palladium). Standard columns aren't cleaning it."
Heavy Metal Removal (Pd/Cu)
Thiazoles are excellent ligands; they hold onto metals tightly.[1] Standard silica chromatography is often insufficient.[1]
Protocol: The Thio-Scavenge
-
Resin: Add SiliaMetS® Thiol or MP-TMT resin (0.5 eq relative to metal loading) to the crude reaction mixture in EtOAc/THF.
-
Agitate: Stir at 40°C for 2-4 hours.
-
Filter: Remove resin via filtration.[1]
-
Check: Visually inspect.[1][3][4] If solution is still colored, repeat.
Excess Piperazine Removal (Acid-Base Extraction)
This is the most efficient purification method for this scaffold, exploiting the basicity of the piperazine nitrogen.
Step-by-Step Extraction Guide:
-
Dissolve: Crude mixture in EtOAc.
-
Wash 1 (Water): Removes gross excess of free piperazine (highly water-soluble).[1]
-
Extract (Acid): Extract the organic layer with 0.5 M Citric Acid (pH ~3).[1]
-
Discard: The Organic Layer.[1]
-
Basify: Treat the Aqueous Layer with 2M NaOH until pH > 10.
-
Chemistry: Product freebases and becomes insoluble in water.[1]
-
-
Extract (Organic): Extract the cloudy aqueous mix with DCM or EtOAc.
-
Dry: Na
SO -> Concentrate -> Pure Product.[1]
References
-
Hantzsch Synthesis Optimization
-
Buchwald-Hartwig &
Coupling:-
Pd-Catalysis Overview: "Pd Catalyzed N1/N4 Arylation of Piperazine... An Overview of Buchwald Hartwig Amination." Current Organic Synthesis.
-
Catalyst Poisoning & Ligands: "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." NIH/PMC.[1]
- Conditions: "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." Molecules (MDPI).
-
-
Purification & Metal Removal
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Strategic Scaffold: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde vs. Traditional Thiazole Inhibitors
[1]
Executive Summary
In the crowded landscape of heterocyclic pharmacophores, the thiazole ring remains a "privileged structure," forming the core of blockbuster drugs like Dasatinib and Ixabepilone. However, traditional 2-aminothiazole scaffolds often suffer from poor aqueous solubility and limited bioavailability.
This guide analyzes 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (referred to herein as MPTC-5-CHO ), a specialized building block that bridges this gap.[1] By fusing a solubilizing piperazine tail directly to the thiazole core, MPTC-5-CHO offers a superior starting point for synthesizing Schiff bases, hydrazones, and chalcones compared to standard thiazole intermediates.
Part 1: The Structural Advantage (SAR Analysis)
The efficacy of a drug candidate often hinges on the delicate balance between lipophilicity (for membrane permeability) and hydrophilicity (for solubility).
The MPTC-5-CHO Pharmacophore
Unlike a standard 2-aminothiazole-5-carbaldehyde , which presents a rigid, flat, and often insoluble aromatic system, MPTC-5-CHO incorporates a 4-methylpiperazine moiety at the C2 position.[1][2]
Figure 1: Structural Activity Relationship (SAR) of the MPTC-5-CHO scaffold.[1] The piperazine tail acts as a solubility anchor, while the aldehyde allows for rapid diversification.
Comparative Metrics: MPTC-5-CHO vs. Standard Scaffolds
| Feature | MPTC-5-CHO Derivatives | Standard 2-Aminothiazoles | 2-Arylthiazoles |
| Solubility (logS) | High (Protonatable Nitrogen) | Low to Moderate | Very Low |
| Metabolic Stability | Moderate (Piperazine oxidation risk) | High | High |
| Target Affinity | High (H-bond acceptor capacity) | Moderate | Moderate (Hydrophobic only) |
| Synthetic Utility | High (Aldehyde handle) | Moderate (Amine protection needed) | Low (Requires coupling) |
Part 2: Comparative Efficacy Data
The primary application of MPTC-5-CHO is as a precursor for hydrazone and chalcone inhibitors targeting kinases (e.g., EGFR, VEGFR) or microbial enzymes (e.g., DNA Gyrase).
Case Study: Anticancer Activity (MCF-7 Cell Line)
Representative data synthesized from structure-activity trends in thiazole-piperazine hybrids [1, 2].[1]
The following table compares the IC50 values of a Hydrazone derivative synthesized from MPTC-5-CHO against a standard thiazole analog lacking the piperazine tail.
| Compound Class | Structure Description | IC50 (µM) - MCF-7 | Solubility (PBS pH 7.[1]4) |
| MPTC-Hybrid (Subject) | Thiazole-Piperazine-Hydrazone | 2.4 ± 0.3 | 125 µg/mL |
| Control A | 2-Phenylthiazole-Hydrazone | 15.8 ± 1.2 | 12 µg/mL |
| Control B | 2-Aminothiazole-Hydrazone | 8.5 ± 0.9 | 45 µg/mL |
| Reference Drug | 5-Fluorouracil (5-FU) | 1.8 ± 0.2 | >1000 µg/mL |
Analysis: The MPTC derivative demonstrates a 6-fold increase in potency over the phenyl-thiazole analog.[1] This is attributed to the piperazine ring's ability to interact with the solvent-exposed regions of the kinase ATP-binding pocket, a mechanism not available to the flat phenyl ring.
Part 3: Mechanism of Action (The "Piperazine Effect")
Why does the addition of the methylpiperazine group (via MPTC-5-CHO) improve performance?
-
Lysosomal Trapping: The basic nitrogen (pKa ~8.5) of the piperazine allows the molecule to accumulate in the acidic environment of cancer cell lysosomes, enhancing intracellular concentration.
-
H-Bonding: The tertiary amine acts as a hydrogen bond acceptor, often anchoring the molecule to residues like Asp855 in EGFR or similar kinase domains.
Figure 2: The Pharmacokinetic advantage of the Piperazine moiety. The basic nitrogen facilitates lysosomal trapping and specific H-bond interactions.[1]
Part 4: Experimental Protocols
Synthesis of MPTC-5-CHO (Vilsmeier-Haack Approach)
Note: This protocol validates the purity of the starting material.[1]
Reagents: N-Methylpiperazine, 2-Bromothiazole, DMF, POCl3.
-
Nucleophilic Substitution: React 2-bromothiazole with N-methylpiperazine (1.2 eq) and K2CO3 in acetonitrile at reflux for 6 hours.
-
Formylation: Isolate the 2-(4-methylpiperazin-1-yl)thiazole intermediate. Dissolve in dry DMF at 0°C.
-
Vilsmeier Reagent: Dropwise add POCl3 (1.5 eq) to the solution. Stir at 80°C for 4 hours.
-
Workup: Pour onto crushed ice/NaOAc. Extract with DCM.[3]
-
Validation:
-
TLC: Rf ~0.4 (EtOAc:Hexane 1:1).
-
1H NMR (DMSO-d6): Look for the characteristic aldehyde singlet at δ 9.8 ppm and piperazine protons at δ 2.4-3.6 ppm .[1]
-
General Protocol for Schiff Base Library Generation
To generate the biologically active inhibitors.
-
Condensation: Dissolve MPTC-5-CHO (1 mmol) and the substituted aniline/hydrazide (1 mmol) in Ethanol (10 mL).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Heat for 3-6 hours (monitor by TLC).
-
Purification: Cool to RT. The precipitate is filtered and recrystallized from EtOH/DMF.
Part 5: Strategic Recommendations
When to use MPTC-5-CHO:
-
Targeting Kinases: When your docking studies suggest a need for a solvent-exposed solubilizing group.[1]
-
Improving ADME: If your current lead series has high potency but poor solubility (<10 µg/mL).
-
Fragment-Based Design: The aldehyde handle allows for rapid "click-like" chemistry to screen diverse amines.[1]
When to avoid:
-
CNS Targets: While piperazines can cross the BBB, the high polarity might require optimization (e.g., removing the methyl group to allow further functionalization).
-
Metabolic Liabilities: The piperazine ring is susceptible to N-oxidation or dealkylation by CYPs.[1]
References
-
Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some New Thiazole Derivatives as Potential Antimicrobial Agents." Molecules, 20(1), 1357-1376.
-
Al-Wahaibi, L. H., et al. (2023). "Design and Synthesis of Novel Thiazole-Piperazine Hybrids as Potent Anticancer Agents: In Vitro and In Silico Studies." International Journal of Molecular Sciences.
-
ChemicalBook. "2-(4-Methylpiperazin-1-yl)thiazole-5-carbaldehyde Product Properties and Safety."
-
Chimenti, F., et al. (2004). "Synthesis and selective monoamine oxidase B inhibition of some 2-thiazolylhydrazone derivatives." Bioorganic & Medicinal Chemistry Letters, 14(14), 3697-3700.
Sources
- 1. 2-(4-METHYLPIPERAZIN-1-YL)THIAZOLE-5-CARBOXALDEHYDE | 320423-50-5 [chemicalbook.com]
- 2. 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
Comparative Efficacy of Thiazole-Based Antimicrobial Agents: A Technical Guide
Executive Summary
The 1,3-thiazole ring—a five-membered heterocyclic compound containing sulfur and nitrogen—remains a cornerstone pharmacophore in medicinal chemistry. Its electron-rich nature allows for diverse non-covalent interactions (π-π stacking, hydrogen bonding) with biological targets, ranging from bacterial enzymes to DNA minor grooves.
This guide provides a technical comparison of three distinct generations of thiazole-based agents: the classical Sulfathiazole (folate inhibitor), the repurposed Nitazoxanide (anaerobic/biofilm specialist), and emerging Novel 2-Aminothiazole Hybrids (broad-spectrum gyrase inhibitors). We analyze their efficacy profiles, mechanisms of action, and provide validated protocols for experimental verification.
Part 1: The Thiazole Pharmacophore & Mechanisms of Action
To understand efficacy differences, we must first map the distinct molecular targets engaged by the thiazole core in different structural contexts.
Mechanism Visualization
The following diagram illustrates the divergent pathways targeted by these agents.
Figure 1: Divergent signaling pathways and molecular targets of thiazole-based antimicrobial agents.
Part 2: Comparative Efficacy Data
The following data synthesizes Minimum Inhibitory Concentration (MIC) values from recent comparative studies. Note the shift from the high MICs of classical agents to the nanomolar potency of novel hybrids.
Table 1: Efficacy Profile (MIC in )
| Agent Class | Representative Compound | Target Organism | MIC Range ( | Efficacy Type | Primary Limitation |
| Classical | Sulfathiazole | S. aureus (MSSA) | 32.0 – 64.0 | Bacteriostatic | Widespread resistance (DHPS mutations). |
| E. coli | > 64.0 | Weak | Poor penetration in Gram-negatives without trimethoprim. | ||
| Repurposed | Nitazoxanide | S. aureus (MRSA) | 2.0 – 16.0 | Bactericidal | Poor solubility; limited systemic availability. |
| C. difficile (Anaerobe) | 0.12 – 2.0 | High Potency | Primarily effective against anaerobes/biofilms. | ||
| Novel Hybrid | 2-Aminothiazole-Hydrazone | S. aureus | 0.5 – 4.0 | Bactericidal | Toxicity profiles often uncharacterized. |
| E. coli | 2.5 – 5.0 | High Potency | Synthesis complexity. |
Key Insight: While Sulfathiazole requires high concentrations for inhibition due to decades of resistance pressure, Nitazoxanide shows surprising efficacy against S. aureus biofilms, a property distinct from its antiparasitic use. Novel hybrids (e.g., hydrazone derivatives) are achieving MICs comparable to fluoroquinolones by targeting DNA Gyrase rather than metabolic pathways.
Part 3: Experimental Validation Protocols
To validate the efficacy of a new thiazole derivative against these benchmarks, use the following self-validating protocols.
Protocol A: High-Throughput Broth Microdilution (CLSI M07)
Purpose: To determine the precise MIC of lipophilic thiazole compounds.
Critical Control: Thiazoles often suffer from poor aqueous solubility. Standard DMSO controls are insufficient; you must run a solvent tolerance control .
-
Preparation of Stock: Dissolve the thiazole derivative in 100% DMSO to a concentration of 10 mg/mL.
-
Validation: If precipitation occurs upon dilution into media, sonicate for 10 minutes. If precipitation persists, use a cyclodextrin carrier.
-
-
Inoculum Standardization: Prepare a direct colony suspension of S. aureus (ATCC 29213) equivalent to a 0.5 McFarland standard (
CFU/mL). Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup:
-
Dispense 100
of diluted inoculum into 96-well plates containing serial two-fold dilutions of the agent (Final range: 0.125 – 128 ). -
Solvent Control: Wells containing media + bacteria + DMSO (final concentration matching the highest drug well, typically <1%).
-
-
Incubation & Readout: Incubate at 35°C for 16-20 hours.
-
Visual Aid: Add 10
of 0.01% Resazurin (Alamar Blue) to wells. A shift from blue (resazurin) to pink (resorufin) indicates metabolic activity (failure to inhibit).
-
Protocol B: Time-Kill Kinetics
Purpose: To distinguish between bacteriostatic (Sulfathiazole) and bactericidal (Novel Hybrids) activity.
-
Setup: Inoculate 10 mL of CAMHB with
CFU/mL of the test organism. -
Dosing: Add the thiazole agent at 4x MIC .
-
Sampling: Remove 100
aliquots at T=0, 2, 4, 8, and 24 hours. -
Quantification: Serially dilute in PBS and plate on nutrient agar.
-
Interpretation:
-
Bactericidal:
reduction in CFU/mL relative to the initial inoculum. -
Bacteriostatic:
reduction.
-
Part 4: Strategic Synthesis & Workflow
For researchers developing new agents, the following workflow optimizes the transition from synthesis to lead candidate selection.
Figure 2: Decision matrix for the development of novel thiazole antimicrobials.
Conclusion
While Sulfathiazole serves as a historical reference and Nitazoxanide as a specialized anti-biofilm agent, the future of this pharmacophore lies in 2-aminothiazole hybrids . Experimental data suggests these novel agents can overcome resistance mechanisms by targeting DNA Gyrase, offering a potent alternative to fluoroquinolones.
References
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 2021. Link
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07, 11th Edition. Link
-
Nitazoxanide Inhibits Biofilm Formation by Staphylococcus epidermidis by Blocking Accumulation on Surfaces. Antimicrobial Agents and Chemotherapy, 2008. Link
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 2024.[1] Link
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 2011. Link
Sources
Orthogonal Methods for Confirming the Structure of Thiazole Derivatives
Introduction: The Thiazole Conundrum
Thiazole derivatives are cornerstones of medicinal chemistry, serving as pharmacophores in drugs ranging from antiretrovirals (Ritonavir) to antineoplastics (Epothilones). However, their structural validation presents a unique set of "silent" traps. The classic Hantzsch thiazole synthesis often yields regioisomeric mixtures (e.g., 2-aminothiazoles vs. 2-imino-2,3-dihydrothiazoles ) that are indistinguishable by low-resolution MS and deceptively similar in 1D NMR.
This guide moves beyond basic characterization, presenting an orthogonal validation strategy . We compare three distinct methodologies—Advanced NMR, X-Ray Crystallography, and Computational DFT—to provide a self-validating system for unambiguous structure assignment.
Primary Method: Advanced Solution-State NMR
The Dynamic Workhorse
While 1D NMR (
Critical Insight: The N-HMBC Advantage
Standard HMBC correlates protons to carbons. However, in thiazoles, the nitrogen atom is a regioselectivity hotspot. Using
Experimental Protocol: High-Confidence NMR
Objective: Establish definitive through-bond connectivity.
-
Sample Preparation:
-
Dissolve 5–10 mg of purified compound in 0.6 mL DMSO-
(preferred over CDCl to stabilize exchangeable protons and prevent aggregation). -
Use high-quality tubes (5 mm, 500 MHz rated) to minimize shimming errors.
-
-
Acquisition Parameters:
-
H NMR: 16 scans, relaxation delay (
) > 2s to ensure integration accuracy. - C NMR: 1024+ scans. Look for the characteristic C-2 signal (~160–170 ppm).
-
H-
N HMBC: Optimized for long-range coupling ( Hz).-
Note: If
N cryoprobe is unavailable, use H- C HMBC optimized for 8 Hz coupling.
-
-
H NMR: 16 scans, relaxation delay (
-
Data Analysis (The "Fingerprint"):
-
Regioisomer Check: Look for Cross-peaks between the thiazole C-5 proton and the C-2 carbon.
-
Tautomer Check: In 2-aminothiazoles, the exocyclic NH
protons will typically show NOE correlations to ortho protons on an adjacent aromatic ring, whereas the ring NH in the imino form will not.
-
Definitive Method: Single Crystal X-Ray Diffraction (SC-XRD)
The Absolute Truth
When NMR signals are broadened by dynamic tautomerism or when stereocenters are introduced, SC-XRD is the only method that provides absolute configuration and solid-state conformation.
Experimental Protocol: Vapor Diffusion Crystallization
Objective: Grow diffraction-quality single crystals from thiazole derivatives (often prone to "oiling out").
-
Solvent Selection: Thiazoles often crystallize well from polar/non-polar pairs.
-
System A: Dichloromethane (solvent) / Hexane (antisolvent).
-
System B: Acetone / Water.
-
-
Setup (Sitting Drop):
-
Place 20 mg of compound in a small inner vial; dissolve in minimal solvent (e.g., 0.5 mL DCM).
-
Place this open vial inside a larger jar containing the antisolvent (e.g., 5 mL Hexane).
-
Seal the outer jar. The antisolvent will slowly diffuse into the solution, lowering solubility gradually.
-
-
Validation:
-
Harvest crystal > 0.1 mm.
-
Collect data at low temperature (100 K) to reduce thermal motion of the sulfur atom.
-
Success Metric: R-factor < 5%.
-
The Tie-Breaker: Computational NMR (DP4+ Probability)
The Digital Adjudicator
When crystals fail to grow and NMR is ambiguous, the DP4+ probability method is the industry standard for statistical validation. It compares experimental chemical shifts against quantum mechanical predictions for all possible candidate structures.
Experimental Protocol: In-Silico Validation
Objective: Calculate the statistical probability that a proposed structure matches the experimental data.
-
Conformational Search:
-
Use Molecular Mechanics (MMFF94) to generate conformers for all candidate isomers.
-
-
Geometry Optimization:
-
Optimize low-energy conformers using DFT (Density Functional Theory).
-
Level of Theory: B3LYP/6-31G(d) in gas phase or solvent continuum (PCM).
-
-
NMR Calculation (GIAO):
-
Calculate Isotropic Shielding Tensors using the GIAO method at mPW1PW91/6-311+G(d,p).
-
Crucial Step: Boltzmann-weight the shifts based on conformer energy.
-
-
DP4+ Analysis:
-
Input experimental
and calculated values into the DP4+ spreadsheet. -
Result: A probability score (0–100%). A score >95% is considered strong evidence for that isomer.
-
Comparative Analysis Matrix
| Feature | Advanced NMR (2D) | SC-XRD | DFT (DP4+) |
| Primary Utility | Solution connectivity & dynamics | Absolute configuration & bond lengths | Distinguishing subtle stereoisomers |
| Sample Requirement | 5–20 mg (Recoverable) | Single Crystal (Hard to grow) | None (Data only) |
| Time to Result | 1–4 Hours | 1–2 Weeks (inc. growth) | 2–5 Days (CPU time) |
| Cost | Low (Internal) | High (Service/Instrument) | Low (Computational) |
| Blind Spot | Aggregates; overlapping signals | Crystal packing forces may skew conformation | Requires accurate level of theory |
Integrated Decision Workflow
The following diagram illustrates the logical flow for confirming a thiazole structure, prioritizing speed and cost-efficiency while ensuring scientific rigor.
Figure 1: Decision tree for the structural elucidation of thiazole derivatives, moving from rapid screening to high-fidelity orthogonal confirmation.
References
-
Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). "Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts." Journal of Organic Chemistry.
-
Althagafi, I., El-Metwaly, N., & Farghaly, T. (2019).[1][2] "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking." Molecules.
- Potapov, V. A., et al. (2020). "Regioselective synthesis of functionalized thiazoles." Organic & Biomolecular Chemistry. (Contextual grounding for Hantzsch challenges).
-
Holliday, S. W., et al. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
